5-Allyl-2-hydroxy-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
2-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-9(7-12)11(13)10(6-8)14-2/h3,5-7,13H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHXEIOBIOVBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364888 | |
| Record name | 5-allyl-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-51-6 | |
| Record name | 5-allyl-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Allyl-2-hydroxy-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde, serves as a versatile precursor in the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodologies for key experiments and logical workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with an allyl group, a hydroxyl group, a methoxy group, and a formyl group. These functional groups contribute to its characteristic chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 48-52 °C | [1] |
| Boiling Point | 167 °C @ 10 mmHg | |
| Solubility | Soluble in methanol | [1] |
| CAS Number | 22934-51-6 | [2] |
| InChI Key | FDHXEIOBIOVBEN-UHFFFAOYSA-N |
Table 2: Computed Properties of this compound
| Property | Value | Reference(s) |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 4 | [3] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a Claisen rearrangement of the corresponding allyl ether of o-vanillin, followed by formylation. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is based on established synthetic transformations for structurally similar compounds.
Step 1: Allylation of o-Vanillin
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-vanillin (1 equivalent) in a suitable solvent such as acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Allylation: To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Remove the solvent from the filtrate under reduced pressure to obtain the crude allyl ether.
Step 2: Claisen Rearrangement
-
Reaction Setup: Place the crude allyl ether from the previous step in a high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Reaction: Heat the solution to a high temperature (typically 180-220 °C) and maintain it under reflux for several hours. Monitor the rearrangement by TLC.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Formylation (Duff Reaction)
-
Reaction Setup: To a solution of the rearranged product in glacial acetic acid, add hexamethylenetetramine.
-
Reaction: Heat the mixture to reflux for several hours.
-
Hydrolysis: Add an aqueous solution of hydrochloric acid and continue to reflux.
-
Work-up and Purification: Cool the reaction mixture, extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then evaporated, and the crude product is purified by column chromatography to yield this compound.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Expected Spectral Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aldehydic proton (singlet, ~9.8 ppm), aromatic protons, the methoxy group protons (singlet, ~3.9 ppm), the allyl group protons (multiplets for the vinyl and methylene protons), and the hydroxyl proton (a broad singlet).
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons, the methoxy carbon (~56 ppm), and the carbons of the allyl group.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Expected Spectral Data:
-
A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
A strong absorption band around 1650-1680 cm⁻¹ due to the C=O stretching of the aldehyde.
-
Absorption bands in the region of 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ corresponding to the C=C stretching vibrations of the aromatic ring.
-
C-H stretching vibrations of the allyl group and aromatic ring in the region of 2850-3100 cm⁻¹.
-
C-O stretching vibrations for the ether and phenol functionalities.
Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Obtain the mass spectrum in the positive or negative ion mode.
-
Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to further confirm the structure.
Expected Spectral Data:
-
The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (192.21 g/mol ).
-
Fragmentation patterns may include the loss of the allyl group, the formyl group, or the methoxy group.
References
Spectroscopic Profile of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a valuable intermediate in organic synthesis. The document outlines predicted data from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate the characterization of this compound in a laboratory setting.
Expected Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are extrapolated from known data for structurally similar compounds and are intended to serve as a reference for researchers.
Table 1: Expected ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~9.85 | s | - | 1H | Aldehyde (-CHO) |
| ~11.0 | s | - | 1H | Phenolic (-OH) |
| ~7.0 - 7.2 | m | - | 2H | Aromatic (H-4, H-6) |
| ~5.95 | m | - | 1H | Allyl (-CH=CH₂) |
| ~5.10 | m | - | 2H | Allyl (=CH₂) |
| ~3.90 | s | - | 3H | Methoxy (-OCH₃) |
| ~3.40 | d | ~6.5 | 2H | Allyl (-CH₂-) |
Table 2: Expected ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~196.0 | Aldehyde (C=O) |
| ~150.0 | Aromatic (C-2) |
| ~148.0 | Aromatic (C-3) |
| ~137.0 | Allyl (-CH=) |
| ~130.0 | Aromatic (C-5) |
| ~125.0 | Aromatic (C-1) |
| ~120.0 | Aromatic (C-6) |
| ~116.0 | Allyl (=CH₂) |
| ~115.0 | Aromatic (C-4) |
| ~56.0 | Methoxy (-OCH₃) |
| ~34.0 | Allyl (-CH₂) |
Table 3: Expected FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 - 3200 | Broad | O-H stretch (phenolic) |
| ~3100 - 3000 | Medium | C-H stretch (aromatic and vinyl) |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~2850 and ~2750 | Medium | C-H stretch (aldehyde) |
| ~1680 - 1660 | Strong | C=O stretch (aldehyde) |
| ~1640 | Medium | C=C stretch (allyl) |
| ~1600 and ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1270 | Strong | C-O stretch (aryl ether) |
| ~990 and ~910 | Medium | =C-H bend (allyl) |
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Possible Fragment |
| 192 | High | [M]⁺ (Molecular Ion) |
| 191 | Moderate | [M-H]⁺ |
| 177 | Moderate | [M-CH₃]⁺ |
| 163 | Moderate | [M-CHO]⁺ |
| 151 | High | [M-C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition for ¹H NMR:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
Data Acquisition for ¹³C NMR:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and reference the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, for transmission mode, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1][2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition (GC-MS with Electron Ionization):
-
Inject the sample solution into the GC. The GC will separate the compound from any impurities.
-
The separated compound will then enter the mass spectrometer.
-
Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.[3][4]
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.[3][4]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde (also known as 5-allyl-o-vanillin), a substituted phenolic aldehyde with applications in synthesis and materials science. By dissecting the spectrum signal by signal, this document serves as a technical resource for researchers, explaining the theoretical underpinnings and practical considerations for interpreting complex spectral data. We will explore chemical shifts, spin-spin coupling, and integration, grounding the analysis in established principles and authoritative references.
Guiding Principles of ¹H NMR Spectroscopy
Before delving into the specific spectrum, it is crucial to understand the foundational principles that govern the appearance of a ¹H NMR spectrum. The spectrum provides three key pieces of information for structural determination:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[2] Electron-withdrawing groups deshield protons, moving their signal downfield (to a higher ppm value), while electron-donating groups shield them, moving the signal upfield (to a lower ppm value).[2]
-
Integration: The area under a signal is directly proportional to the number of protons it represents.[1] This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (J-Coupling): Non-equivalent protons on adjacent carbons can interact with each other's magnetic fields, causing their signals to split.[3] The splitting pattern, or multiplicity (e.g., singlet, doublet, triplet), is described by the n+1 rule for simple systems, where 'n' is the number of equivalent neighboring protons.[4] The magnitude of this interaction, the coupling constant (J) measured in Hertz (Hz), provides valuable information about the connectivity and stereochemistry of the molecule.[3]
Experimental Protocol: Acquiring a High-Resolution Spectrum
The acquisition of a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation.[5] A flawed preparation can introduce artifacts, broaden signals, and obscure crucial data. The following protocol outlines a self-validating system for preparing an analytical sample of this compound.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-25 mg of the solid this compound sample.[6][7]
-
Solvent Selection & Dissolution: Select an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for compounds of this polarity.[8] Using a deuterated solvent is critical to avoid a large, interfering signal from the solvent's own protons and to provide a deuterium signal for the spectrometer's lock system.[5] Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean, dry vial.
-
Homogenization & Filtration: Ensure the sample is fully dissolved. To remove any particulate matter, which can degrade spectral resolution by distorting the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Volume Adjustment: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[6]
-
Internal Standard (Optional but Recommended): While the residual solvent peak can be used for calibration, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a precise reference point at 0.0 ppm.[9]
-
Final Checks: Cap the NMR tube, label it clearly, and wipe the outside clean before inserting it into the spectrometer.
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
Structural Analysis and ¹H NMR Spectrum Interpretation
The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.
Caption: Structure of this compound with proton labels.
Detailed Signal Assignment
A. The Aldehyde Proton (Hₐ): δ ≈ 9.8 ppm (Singlet, 1H) The proton of the aldehyde group is the most deshielded in the molecule, typically appearing in the 9.5-10.5 ppm region.[10] This significant downfield shift is due to two main factors: the anisotropic effect of the C=O π-system and the strong electron-withdrawing nature of the oxygen atom.[11] Since there are no protons on the adjacent carbon, this signal appears as a sharp singlet.[12]
B. The Aromatic Protons (Hᵢ, Hⱼ): δ ≈ 6.9-7.2 ppm (Two Doublets, 1H each) The benzene ring has two remaining protons.[2] They are ortho to the allyl and methoxy groups (Hᵢ) and ortho to the allyl and aldehyde groups (Hⱼ), respectively. These protons are chemically non-equivalent and will appear as two distinct signals. They are situated meta to each other, so they will split each other into two doublets. The meta coupling constant (⁴JHH) is typically small, around 2-3 Hz.[13][14] The exact chemical shifts are influenced by the combined electronic effects of the three substituents on the ring.
C. The Phenolic Hydroxyl Proton (Hₑ): δ ≈ 5.5-6.5 ppm (Broad Singlet, 1H) The chemical shift of the phenolic -OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[15] It generally appears as a broad singlet in the 4-7 ppm range.[16][17] The signal's identity can be confirmed by a "D₂O shake," where adding a drop of deuterium oxide to the sample results in the disappearance of the -OH signal due to proton-deuterium exchange.[8][16]
D. The Allyl Group Protons (Hₖ, Hₗ, Hₘ): A Complex System The allyl group presents a classic example of complex spin-spin coupling due to the distinct chemical environments and restricted rotation around the double bond.[18]
-
Internal Vinylic Proton (Hₗ): δ ≈ 5.9-6.1 ppm (Multiplet, 1H) This proton is coupled to the two allylic protons (Hₖ) and the two terminal vinylic protons (Hₘ), resulting in a complex multiplet. It is often described as a doublet of triplets of doublets (dtd) or simply a multiplet.
-
Terminal Vinylic Protons (Hₘ): δ ≈ 5.0-5.2 ppm (Two Signals, 2H total) The two terminal protons are diastereotopic (not equivalent). The proton cis to the rest of the carbon chain will have a different chemical shift than the proton that is trans. Each will appear as a doublet of doublets, though they may overlap.
-
Allylic Protons (Hₖ): δ ≈ 3.3-3.4 ppm (Doublet, 2H) These protons are on the carbon adjacent to the double bond. Their signal is shifted downfield relative to a simple alkyl group. They are coupled primarily to the internal vinylic proton (Hₗ), and thus appear as a doublet (or more precisely, a doublet of triplets if long-range coupling to the terminal protons is resolved). The vicinal coupling constant (³JHH) is typically around 5-7 Hz.
E. The Methoxy Protons (Hₙ): δ ≈ 3.8-3.9 ppm (Singlet, 3H) The three protons of the methoxy group are equivalent and have no adjacent protons to couple with. Therefore, they produce a sharp singlet integrating to three protons.[19] Their chemical shift in the 3.5-4.0 ppm range is characteristic of protons on a carbon bonded to an oxygen atom.[20]
Summary of Spectral Data
The following table summarizes the anticipated ¹H NMR spectral data for this compound in CDCl₃.
| Proton Label | Assignment | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ | Aldehyde (-CHO) | 1H | ~9.8 | Singlet (s) | - |
| Hⱼ | Aromatic (Ar-H) | 1H | ~7.1 | Doublet (d) | ⁴J ≈ 2-3 |
| Hᵢ | Aromatic (Ar-H) | 1H | ~6.9 | Doublet (d) | ⁴J ≈ 2-3 |
| Hₑ | Phenolic (-OH) | 1H | ~5.5-6.5 | Broad Singlet (br s) | - |
| Hₗ | Vinylic (-CH=) | 1H | ~5.9-6.1 | Multiplet (m) | Complex |
| Hₘ | Vinylic (=CH₂) | 2H | ~5.0-5.2 | Multiplet (m) | Complex |
| Hₙ | Methoxy (-OCH₃) | 3H | ~3.8-3.9 | Singlet (s) | - |
| Hₖ | Allylic (-CH₂-) | 2H | ~3.3-3.4 | Doublet (d) | ³J ≈ 5-7 |
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. Each functional group—aldehyde, phenol, methoxy, allyl, and the aromatic ring—provides a distinct and predictable set of signals. The highly deshielded aldehyde singlet, the characteristic methoxy singlet, the complex splitting patterns of the allyl group, and the meta-coupled aromatic doublets collectively provide an unambiguous fingerprint of the molecule. This guide demonstrates that a systematic approach, combining foundational NMR principles with careful experimental technique, enables the confident and accurate structural elucidation required by researchers in drug discovery and chemical development.
References
- 1. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. iq.usp.br [iq.usp.br]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. mun.ca [mun.ca]
- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. organicchemistryguide.com [organicchemistryguide.com]
- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. ias.ac.in [ias.ac.in]
- 15. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. acdlabs.com [acdlabs.com]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the 13C NMR Analysis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a key intermediate in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed predicted data, experimental protocols, and a logical workflow for the analysis of this compound.
Predicted 13C NMR Chemical Shift Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for substituted benzaldehydes and related aromatic compounds.[1][2][3][4][5] The numbering of the carbon atoms corresponds to the structure shown below.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) |
| C1 | Aldehyde (CHO) | 190 - 195 |
| C2 | Aromatic (C-OH) | 150 - 155 |
| C3 | Aromatic (C-OCH3) | 145 - 150 |
| C4 | Aromatic (CH) | 115 - 120 |
| C5 | Aromatic (C-Allyl) | 130 - 135 |
| C6 | Aromatic (CH) | 110 - 115 |
| C7 | Methoxy (OCH3) | 55 - 60 |
| C8 | Allyl (-CH2-) | 35 - 40 |
| C9 | Allyl (=CH-) | 135 - 140 |
| C10 | Allyl (=CH2) | 115 - 120 |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm. The actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.[6][7][8]
2.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurity signals.[9]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.[2] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6). The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.[2][10]
2.2. Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve a homogeneous field and sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay.[7]
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point.[7]
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[10] Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of 0 to 220 ppm is appropriate for most organic molecules.[10]
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound, from sample preparation to final data interpretation.
Caption: Workflow for 13C NMR Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
FTIR Analysis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. Due to the limited availability of specific experimental FTIR data for this compound in the public domain, this document presents an expected vibrational frequency analysis based on the known frequencies of its constituent functional groups, supported by data from analogous compounds. This guide also outlines a detailed experimental protocol for acquiring FTIR data for solid samples and includes a visualization of the molecular structure.
Predicted FTIR Spectral Data
The FTIR spectrum of this compound is characterized by the vibrational modes of its hydroxyl, aldehyde, methoxy, allyl, and substituted benzene ring functionalities. The expected absorption bands are summarized in the table below. The presence of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups is anticipated to cause a broadening and a shift to lower wavenumbers for the O-H stretching vibration.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200-3400 (broad) | O-H Stretch (H-bonded) | Hydroxyl (-OH) |
| ~3000-3100 | C-H Stretch (Aromatic) | Benzene Ring |
| ~2850-2960 | C-H Stretch (Aliphatic) | Allyl (-CH₂-), Methoxy (-OCH₃) |
| ~2720-2820 | C-H Stretch | Aldehyde (-CHO) |
| ~1650-1680 | C=O Stretch | Aldehyde (-CHO) |
| ~1580-1620 | C=C Stretch (Aromatic) | Benzene Ring |
| ~1450-1500 | C=C Stretch | Allyl Group |
| ~1260 | C-O Stretch (Asymmetric) | Aryl Ether (-O-CH₃) |
| ~1030 | C-O Stretch (Symmetric) | Aryl Ether (-O-CH₃) |
| ~910-990 | =C-H Bend (Out-of-plane) | Allyl Group |
| ~750-850 | C-H Bend (Out-of-plane) | Substituted Benzene Ring |
Experimental Protocol for FTIR Analysis
This section details a standard procedure for the FTIR analysis of a solid sample such as this compound using the KBr pellet method.
I. Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Hydraulic Press
-
Pellet Die
-
Agate Mortar and Pestle
-
Infrared Lamp
-
Analytical Balance
-
Spatula
-
This compound (sample)
-
Potassium Bromide (KBr), spectroscopy grade
II. Sample Preparation (KBr Pellet Method)
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool in a desiccator.
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.
-
Transfer the sample and KBr to an agate mortar.
-
Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the ground mixture into the pellet die.
-
Place the die in a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes.
-
Carefully release the pressure and extract the die from the press.
-
A translucent to transparent pellet should be formed. If the pellet is opaque, it indicates insufficient grinding or the presence of moisture.
III. Data Acquisition
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer's sample compartment.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
IV. Data Analysis
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed band positions (in cm⁻¹) with the vibrational modes of the functional groups present in this compound.
Molecular Structure
Caption: Chemical structure of this compound.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mass spectrometry fragmentation of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. By understanding the fragmentation patterns of this molecule, researchers can better identify and characterize it in complex mixtures, a critical step in various scientific endeavors, from natural product analysis to synthetic chemistry.
Executive Summary
This compound, a substituted aromatic aldehyde, possesses a unique combination of functional groups that dictate its behavior under mass spectrometric analysis. This guide elucidates the theoretical fragmentation pathways of this compound, based on established principles of mass spectrometry and analysis of structurally related molecules. A comprehensive, albeit theoretical, fragmentation data set is presented, alongside a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). Visual diagrams of the fragmentation pathway and experimental workflow are provided to facilitate a deeper understanding.
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of this compound is primarily governed by the lability of the bonds associated with its aldehyde, hydroxyl, methoxy, and allyl functional groups. The molecular ion ([M]+•) is expected at an m/z of 192, corresponding to its molecular weight.[1][2] The subsequent fragmentation is predicted to follow several key pathways, as detailed in the table below.
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 192 | [C11H12O3]+• | - | Molecular Ion |
| 191 | [C11H11O3]+ | H• | Loss of a hydrogen radical from the aldehyde group. |
| 177 | [C10H9O3]+ | •CH3 | Loss of a methyl radical from the methoxy group. |
| 163 | [C10H11O2]+ | •CHO | Loss of the formyl radical from the aldehyde group. |
| 164 | [C9H8O3]+• | C2H4 | Rearrangement and loss of ethene from the allyl group. |
| 151 | [C9H7O2]+ | •CH3, CO | Loss of a methyl radical followed by the loss of carbon monoxide. |
| 121 | [C8H9O]+ | •CHO, CO | Loss of the formyl radical followed by the loss of carbon monoxide. |
Theoretical Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule, typically through electron impact, leading to the formation of the molecular ion. The subsequent fragmentation cascade is a series of competing and sequential reactions driven by the stability of the resulting fragment ions and neutral species.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard procedure for the analysis of this compound using GC-MS with electron ionization.
4.1 Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
4.2 Reagents and Materials
-
This compound standard.
-
High-purity solvent (e.g., methanol or dichloromethane) for sample preparation.
-
Helium (carrier gas), 99.999% purity.
4.3 GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
4.4 MS Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
4.5 Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1-100 µg/mL).
-
For unknown samples, dissolve a known quantity in the solvent and dilute as necessary to fall within the calibration range.
4.6 Data Analysis
-
Identify the peak corresponding to this compound based on its retention time from the analysis of the standard.
-
Extract the mass spectrum for the identified peak.
-
Compare the obtained mass spectrum with the predicted fragmentation pattern for confirmation. The molecular ion peak and key fragment ions should be present.
Experimental Workflow
The logical flow of the experimental protocol is visualized in the following diagram.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. While the fragmentation data presented is theoretical, it is based on well-established chemical principles and provides a robust framework for the identification and characterization of this compound. The detailed experimental protocol offers a practical starting point for researchers to develop and validate their own analytical methods. Further empirical studies are encouraged to confirm and expand upon the theoretical fragmentation pathways outlined in this document.
References
Physical properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
An In-depth Technical Guide on the Physical Properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No. 22934-51-6). The document is structured to serve as a practical reference for laboratory and development settings. It includes a consolidated summary of quantitative data, detailed experimental protocols for property determination, and workflow visualizations to illustrate key processes.
Core Physical and Chemical Properties
This compound is an aromatic aldehyde with a molecular structure that lends itself to potential applications in medicinal chemistry and materials science.[1][2] Its physical characteristics are foundational to its handling, formulation, and application.
Data Summary
The following table summarizes the key physical and chemical identifiers for this compound. Data has been aggregated from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 22934-51-6 | [3][4][5] |
| Molecular Formula | C₁₁H₁₂O₃ | [3][4][5] |
| Molecular Weight | 192.21 g/mol | [4][6] |
| IUPAC Name | 2-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde | [3][5] |
| Synonyms | 5-Allyl-3-methoxysalicylaldehyde | |
| Appearance | Light yellow to light orange crystalline powder or crystals.[3][5] | |
| Melting Point | 48 - 52 °C | [3][5] |
| Boiling Point | Data not readily available; Flash point of 167°C at 9.75 mmHg.[7] | |
| Purity (by GC) | ≥97.5% | [3][5] |
| Solubility | Predicted to have limited solubility in water and good solubility in organic solvents.[8] | |
| Infrared Spectrum | Conforms to the expected structure.[3][5] | |
| InChI Key | FDHXEIOBIOVBEN-UHFFFAOYSA-N | [3][4][5] |
Experimental Protocols
Detailed and reproducible methodologies are critical for verifying the physical properties of a compound. The following sections describe standard protocols for determining the key parameters listed above.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid melts.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. For an unknown compound, a rapid heating rate (e.g., 10-15 °C/min) can be used to find an approximate melting range. For a more precise measurement, repeat the process with a fresh sample, heating rapidly to about 15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.
Assessment of Solubility (Qualitative)
Objective: To qualitatively assess the solubility of the compound in various solvents.
Apparatus:
-
Test tubes and rack
-
Vortex mixer
-
Spatula
-
Various solvents (e.g., water, ethanol, acetone, dichloromethane)
Procedure:
-
Dispensing: Add approximately 25 mg of this compound to a series of clean, dry test tubes.
-
Solvent Addition: Add 0.75 mL of a selected solvent to each test tube.
-
Agitation: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[8]
-
Observation: Visually inspect the mixture to determine if the solid has dissolved.
-
Classification: Categorize the solubility as:
-
Soluble: The compound dissolves completely.
-
Slightly Soluble: A portion of the compound dissolves, but some solid remains.
-
Insoluble: No visible dissolution of the solid occurs.
-
Determination of Purity by Gas Chromatography (GC)
Objective: To quantify the purity of the compound by separating it from any volatile impurities.
Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile gas phase. The time it takes for a compound to travel through the column (retention time) is characteristic, and the area under its peak is proportional to its concentration.
Typical Procedure Outline:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetone or hexane).
-
Injection: Inject a small, precise volume of the sample solution into the heated injector port of the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Components separate based on their boiling points and interactions with the column's stationary phase.
-
Detection: As each component elutes from the column, it is detected by a suitable detector (e.g., Flame Ionization Detector - FID).
-
Analysis: The resulting chromatogram is analyzed. The purity is calculated by dividing the area of the main peak (corresponding to this compound) by the total area of all peaks, expressed as a percentage.
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate standard experimental and logical workflows relevant to the characterization of this compound.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: High-Level Bioactivity Screening Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | C11H12O3 | CID 1713887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 379360100 [thermofisher.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound | 22934-51-6 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
5-Allyl-2-hydroxy-3-methoxybenzaldehyde melting point and boiling point
An In-depth Technical Guide on the Physicochemical Properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
This technical guide provides a detailed overview of the available physical properties of this compound, with a focus on its melting point. It also outlines standardized experimental protocols for the determination of melting and boiling points relevant to researchers, scientists, and professionals in drug development.
Physicochemical Data
The quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Melting Point | 48 - 52 °C | Thermo Fisher Scientific |
| Boiling Point | Not available | - |
| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |
| Molar Mass | 192.21 g/mol | PubChem[1] |
| Appearance | Light yellow crystalline powder | Thermo Fisher Scientific |
| CAS Number | 22934-51-6 | PubChem[1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.
Determination of Melting Point
The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities. The capillary tube method is a widely used technique for this determination.
Principle: A small, finely powdered sample of the organic compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.[2]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is sufficient.[2][3]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating: The sample is heated rapidly at first to approach the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[3]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1 - T2.[2][4]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that are solid at room temperature, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures. A common method for determining the boiling point of a small amount of liquid is the capillary method using a Thiele tube or a similar heating block.
Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube when the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or heating block
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: A few drops of the organic liquid are placed into a small test tube.[5][6]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[5]
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then clamped inside a Thiele tube containing a high-boiling liquid (e.g., mineral oil) or placed in a heating block.[7]
-
Heating: The apparatus is heated gently and slowly. A stream of bubbles will be observed emerging from the open end of the capillary tube as the trapped air expands and the liquid begins to vaporize.[5]
-
Observation and Recording: Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound.
Caption: Workflow for the synthesis, purification, and characterization of an organic compound.
References
- 1. This compound | C11H12O3 | CID 1713887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. pennwest.edu [pennwest.edu]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
A Technical Guide to the Solubility of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a key organic compound with applications in various fields of chemical synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed framework for researchers to determine its solubility in a range of organic solvents. The guide outlines the predicted solubility based on the compound's structural features and presents a standardized experimental protocol for accurate solubility determination.
Compound Overview
This compound, also known as 5-Allyl-3-methoxysalicylaldehyde, is a solid organic compound.[1] Its chemical structure, featuring a benzaldehyde ring with hydroxyl, methoxy, and allyl functional groups, dictates its physicochemical properties, including its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22934-51-6 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| Physical Form | Solid | |
| Melting Point | 48-52 °C | [3] |
| Boiling Point | 167 °C / 10 mmHg | [3] |
Predicted and Known Qualitative Solubility
The principle of "like dissolves like" provides a foundational prediction of solubility.[4] The presence of a polar hydroxyl (-OH) group and a moderately polar methoxy (-OCH₃) and aldehyde (-CHO) group suggests potential solubility in polar organic solvents. Conversely, the nonpolar allyl group (-CH₂CH=CH₂) and the benzene ring contribute to its solubility in nonpolar organic solvents.
While specific quantitative data is scarce, one source indicates that this compound is soluble in methanol.[3] A systematic qualitative assessment is recommended to build a comprehensive solubility profile.
Table 2: Predicted and Known Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Known Solubility |
| Polar Protic | Methanol, Ethanol | Soluble | Soluble in Methanol[3] |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | Data not available |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | Data not available |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Data not available |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound, the following detailed experimental protocols are provided. These methodologies are based on established techniques for determining the solubility of organic compounds.[5][6][7]
Qualitative Solubility Assessment
This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
Methodology:
-
Add approximately 25 mg of this compound to a test tube.
-
Add 0.75 mL of the selected organic solvent to the test tube.
-
Vigorously shake the test tube for 30-60 seconds.
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
This widely accepted method is used to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[8]
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a sealed vial containing a known volume of the desired organic solvent.
-
Ensure that undissolved solid remains visible.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. 22934-51-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | C11H12O3 | CID 1713887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 22934-51-6 [amp.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. www1.udel.edu [www1.udel.edu]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Claisen Rearrangement Mechanism for the Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the Claisen rearrangement, a powerful and elegant carbon-carbon bond-forming reaction, with a specific focus on its application in the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. This molecule, a derivative of eugenol, is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by related compounds.[1][2][3] This guide will delve into the intricate mechanistic details of this pericyclic reaction, provide a validated experimental protocol for its execution, and discuss the characterization of the resulting product. The content is tailored for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical insights.
Introduction: The Significance of the Claisen Rearrangement
The Claisen rearrangement is a thermally induced,[3][3]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether.[4][5][6] Discovered by Rainer Ludwig Claisen in 1912, it stands as a cornerstone of modern organic synthesis, prized for its reliability, stereospecificity, and atom economy.[6][7][8] The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic, six-membered transition state.[5][9][10] This concerted nature, where bond breaking and bond formation occur simultaneously, obviates the need for harsh reagents or catalysts in many cases, making it an attractive method for the synthesis of complex molecules.[7]
In the context of synthesizing this compound, the aromatic Claisen rearrangement is of particular relevance.[11] This variant involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol.[9] The reaction is driven by the formation of a more stable aromatic system in the product.[11] The starting material for this synthesis is typically the allyl ether of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which upon heating, undergoes a predictable rearrangement to yield the desired product.
The[3][3]-Sigmatropic Rearrangement: A Mechanistic Deep Dive
The Claisen rearrangement is a classic example of a[3][3]-sigmatropic shift, a classification that denotes the migration of a σ-bond across a π-system where the new bond forms between atoms that are both numbered '3' relative to the original σ-bond.[12][13]
The mechanism for the aromatic Claisen rearrangement of o-vanillin allyl ether to this compound can be dissected into two key stages:
-
The Pericyclic Shift: The reaction is initiated by the application of thermal energy. This energy input allows the molecule to overcome the activation barrier for the concerted rearrangement. The allyl group migrates from the ether oxygen to the ortho position of the benzene ring.[14] This occurs through a six-membered, chair-like transition state, which is generally favored over a boat-like conformation to minimize steric interactions.[4][7] This step results in the formation of a non-aromatic cyclohexadienone intermediate.[9]
-
Tautomerization to the Phenol: The cyclohexadienone intermediate is unstable because it has lost the thermodynamic stability associated with aromaticity.[15] It rapidly undergoes tautomerization to the more stable phenolic form, thereby restoring the aromatic ring.[11] This final step is essentially an enolization and is irreversible, driving the overall reaction towards the product.[16]
Evidence for this intramolecular mechanism has been substantiated through isotopic labeling studies. For instance, when the terminal carbon of the allyl group is labeled with ¹⁴C, the resulting ortho-allyl phenol shows the labeled carbon directly attached to the aromatic ring, confirming the concerted nature of the rearrangement.[9][10][14]
Caption: The mechanistic pathway of the aromatic Claisen rearrangement.
Experimental Protocol: A Validated Synthesis
The synthesis of this compound via the Claisen rearrangement is a robust and reproducible procedure. The following protocol outlines the key steps, from the preparation of the starting material to the purification of the final product.
Synthesis of the Starting Material: 2-(Allyloxy)-3-methoxybenzaldehyde
The first step involves the Williamson ether synthesis to prepare the allyl ether of o-vanillin.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| o-Vanillin | 152.15 | 10.0 g | 0.0657 |
| Allyl bromide | 120.99 | 9.5 g (6.7 mL) | 0.0785 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 13.6 g | 0.0984 |
| Anhydrous Acetone | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-vanillin, anhydrous potassium carbonate, and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the reagents.
-
Add allyl bromide dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the residue with acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure 2-(allyloxy)-3-methoxybenzaldehyde.
The Claisen Rearrangement: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(Allyloxy)-3-methoxybenzaldehyde | 192.21 | 5.0 g | 0.0260 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
Place 2-(allyloxy)-3-methoxybenzaldehyde in a 100 mL round-bottom flask.
-
Add N,N-dimethylformamide to dissolve the starting material.
-
Heat the solution to reflux (approximately 153 °C) under a nitrogen atmosphere.
-
Maintain the reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (hexane-ethyl acetate) to yield pure this compound as a solid.[17]
Caption: Experimental workflow for the synthesis of the target molecule.
Product Characterization: Spectroscopic Validation
The structure of the synthesized this compound must be unequivocally confirmed through spectroscopic analysis.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃[18] |
| Molar Mass | 192.21 g/mol [18] |
| Physical Form | Solid[17] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), the aromatic protons (two doublets in the aromatic region), the phenolic hydroxyl group (a broad singlet), the methoxy group (singlet, ~3.9 ppm), and the allyl group (a multiplet for the vinyl proton and a doublet for the methylene protons).
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR will display signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, and the carbons of the allyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the phenolic -OH group (around 3300 cm⁻¹), a strong absorption for the aldehyde C=O stretch (around 1650 cm⁻¹), and characteristic bands for the aromatic C=C bonds and the C-O stretches.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 192, corresponding to the molecular weight of the product.
Conclusion: A Versatile Tool in Chemical Synthesis
The Claisen rearrangement remains a highly relevant and powerful transformation in the synthetic organic chemist's toolbox. Its application in the synthesis of this compound showcases its utility in constructing functionalized aromatic compounds with potential biological significance. The reaction's predictability, intramolecular nature, and high efficiency make it a preferred method for creating carbon-carbon bonds in a controlled manner. This guide has provided a detailed mechanistic overview, a practical synthetic protocol, and the necessary characterization data to empower researchers in their pursuit of novel molecular entities for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of eugenol derivatives and its anti-inflammatory activity against skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: [3,3] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement [jove.com]
- 12. fiveable.me [fiveable.me]
- 13. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 14. quora.com [quora.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. This compound | 22934-51-6 [sigmaaldrich.com]
- 18. This compound | C11H12O3 | CID 1713887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Investigations of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-allyl-2-hydroxy-3-methoxybenzaldehyde. Due to a limited volume of published theoretical research specifically on this molecule, this document serves as a framework for future computational studies. It is designed for researchers, scientists, and professionals in drug development. The guide details common quantum chemical calculation protocols, outlines the types of data that can be generated, and provides visualizations for typical computational workflows. The methodologies and illustrative data are based on established theoretical studies of structurally analogous phenolic compounds.
Introduction
This compound, a substituted benzaldehyde, possesses a range of functional groups—hydroxyl, methoxy, allyl, and aldehyde—that suggest potential for diverse chemical reactivity and biological activity. Its structural similarity to compounds like eugenol and vanillin points towards possible antioxidant, anti-inflammatory, or antimicrobial properties. Theoretical and computational chemistry offer powerful tools to elucidate the electronic structure, stability, and reactivity of this molecule at an atomic level, providing insights that can guide experimental research and drug discovery efforts.
This guide outlines a standard approach for the theoretical characterization of this compound using Density Functional Theory (DFT), a widely used computational method for its balance of accuracy and computational cost.
Computational Methodology (Experimental Protocol)
This section details a typical protocol for performing DFT calculations on this compound. These methods are standard in computational chemistry for molecules of similar size and complexity.
2.1. Software
Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan. The visualization of molecular orbitals and vibrational frequencies can be done with GaussView, Avogadro, or Chemcraft. Analysis of electronic properties is often aided by programs like Multiwfn.
2.2. Molecular Geometry Optimization
The first step in a theoretical study is to determine the most stable three-dimensional structure of the molecule.
-
Protocol:
-
The initial structure of this compound is built using a molecular editor.
-
A geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
The 6-311++G(d,p) basis set is commonly employed as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for systems with lone pairs and potential hydrogen bonding.
-
The optimization is carried out in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate a solution environment.
-
The convergence criteria for the optimization should be set to tight to ensure a true energy minimum is found.
-
2.3. Vibrational Frequency Analysis
Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.
-
Protocol:
-
Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the structure is a true local minimum.
-
The calculated vibrational frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the functional.
-
Potential Energy Distribution (PED) analysis can be performed using software like VEDA to assign the calculated vibrational modes to specific molecular motions (e.g., C=O stretch, O-H bend).
-
2.4. Electronic Properties and Reactivity Descriptors
From the optimized structure, a wealth of information about the electronic properties and chemical reactivity can be derived.
-
Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge transfer, and hyperconjugative effects.
-
Global Reactivity Descriptors: Conceptual DFT descriptors such as electronegativity (χ), chemical hardness (η), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies.
-
Predicted Data and Analysis
This section presents illustrative tables of the kind of quantitative data that would be generated from the computational protocols described above.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Lengths | ||
| C=O (aldehyde) | ~1.22 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| C-O (hydroxyl) | ~1.35 Å | |
| C-O (methoxy) | ~1.37 Å | |
| C-C (allyl C1-C2) | ~1.50 Å | |
| C=C (allyl C2-C3) | ~1.34 Å | |
| Bond Angles | ||
| O=C-H (aldehyde) | ~121.0° | |
| C-C-O (hydroxyl) | ~119.5° | |
| C-O-H (hydroxyl) | ~108.0° |
Table 2: Predicted Vibrational Frequencies and Assignments
| Mode | Predicted Frequency (cm⁻¹, scaled) | Assignment (PED) |
| 1 | ~3550 cm⁻¹ | O-H stretch |
| 2 | ~3080 cm⁻¹ | Aromatic C-H stretch |
| 3 | ~2950 cm⁻¹ | Allyl C-H stretch |
| 4 | ~1680 cm⁻¹ | C=O stretch (aldehyde) |
| 5 | ~1640 cm⁻¹ | C=C stretch (allyl) |
| 6 | ~1590 cm⁻¹ | Aromatic C=C stretch |
| 7 | ~1250 cm⁻¹ | C-O stretch (methoxy/hydroxyl) |
Table 3: Calculated Electronic Properties and Global Reactivity Descriptors
| Property | Symbol | Predicted Value (eV) |
| HOMO Energy | E_HOMO | ~ -6.5 eV |
| LUMO Energy | E_LUMO | ~ -1.8 eV |
| HOMO-LUMO Gap | ΔE | ~ 4.7 eV |
| Ionization Potential (I) | I | ~ 6.5 eV |
| Electron Affinity (A) | A | ~ 1.8 eV |
| Electronegativity | χ | ~ 4.15 eV |
| Chemical Hardness | η | ~ 2.35 eV |
| Electrophilicity Index | ω | ~ 3.66 eV |
Visualizations
Visual representations are crucial for interpreting computational data. This section provides diagrams generated using the DOT language to illustrate key concepts and workflows.
Caption: A typical workflow for the theoretical study of a molecule.
Caption: Logical relationship for interpreting MEP maps.
Conclusion
While direct experimental and theoretical data on this compound remains to be published, the computational protocols and analysis framework detailed in this guide provide a robust starting point for its investigation. The application of DFT and related methods can yield significant insights into the molecule's structural, vibrational, and electronic properties. This information is invaluable for understanding its fundamental chemistry and can serve as a predictive tool for its potential applications in fields such as medicinal chemistry and materials science. Future work should focus on executing these calculations and corroborating the theoretical findings with experimental data.
An In-depth Technical Guide to 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs to provide predicted spectroscopic characteristics and to discuss potential biological applications. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery by consolidating the currently available information and outlining key experimental methodologies.
Molecular Structure and Properties
This compound, also known by its IUPAC name 2-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde, is an aromatic aldehyde with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1][2][3] The molecule features a benzaldehyde core substituted with a hydroxyl group at the C2 position, a methoxy group at the C3 position, and an allyl group at the C5 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22934-51-6 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [2][3] |
| Molecular Weight | 192.21 g/mol | [2][3] |
| IUPAC Name | 2-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde | [2] |
| Synonyms | 5-Allyl-3-methoxysalicylaldehyde | [4] |
| Appearance | Light yellow crystalline powder | [5] |
| Melting Point | 48-52 °C | [5] |
| Boiling Point | 167 °C / 10 mmHg | [4] |
| Solubility | Soluble in Methanol | [4] |
Synthesis
A plausible synthetic route for this compound involves a two-step process starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The first step is the allylation of the phenolic hydroxyl group, followed by a Claisen rearrangement to introduce the allyl group onto the aromatic ring.
Experimental Protocol: Synthesis of 4-Allyloxy-3-methoxybenzaldehyde (Intermediate)
This procedure is based on standard allylation of phenols.
-
Materials:
-
o-Vanillin (1 equivalent)
-
Allyl bromide (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetone (solvent)
-
-
Procedure:
-
To a solution of o-vanillin in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 4-allyloxy-3-methoxybenzaldehyde.
-
Experimental Protocol: Synthesis of this compound via Claisen Rearrangement
This procedure is a general method for the thermal Claisen rearrangement of aryl allyl ethers.
-
Materials:
-
4-Allyloxy-3-methoxybenzaldehyde (1 equivalent)
-
N,N-Dimethylaniline or another high-boiling point solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-allyloxy-3-methoxybenzaldehyde in N,N-dimethylaniline.
-
Heat the reaction mixture to a high temperature (typically 180-220 °C).
-
Maintain this temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) to remove the high-boiling solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | * Aldehydic proton (-CHO): Singlet around δ 9.8 ppm. * Phenolic proton (-OH): Singlet, chemical shift can vary. * Aromatic protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm). * Allyl group protons: * -CH₂-: Doublet around δ 3.3 ppm. * -CH=: Multiplet around δ 5.9 ppm. * =CH₂: Two doublets of doublets around δ 5.0-5.2 ppm. * Methoxy group protons (-OCH₃): Singlet around δ 3.9 ppm. |
| ¹³C NMR | * Carbonyl carbon (-CHO): ~191 ppm. * Aromatic carbons: Signals in the range of 110-160 ppm. * Allyl group carbons: ~137 ppm (-CH=), ~115 ppm (=CH₂), ~39 ppm (-CH₂-). * Methoxy carbon (-OCH₃): ~56 ppm. |
| FT-IR (cm⁻¹) | * O-H stretch (phenolic): Broad band around 3400-3200 cm⁻¹. * C-H stretch (aromatic and vinylic): ~3100-3000 cm⁻¹. * C-H stretch (aliphatic): ~2950-2850 cm⁻¹. * C=O stretch (aldehyde): Strong band around 1680-1660 cm⁻¹. * C=C stretch (aromatic and vinylic): ~1600, 1580, 1500 cm⁻¹. * C-O stretch (ether and phenol): ~1270, 1150 cm⁻¹. |
| Mass Spectrometry (m/z) | * Molecular Ion (M⁺): 192. * Major Fragments: Loss of H (191), loss of CHO (163), loss of CH₃ (177), and fragments related to the allyl chain. |
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is limited. However, its structural similarity to well-studied natural compounds like eugenol and vanillin suggests potential antioxidant and anti-inflammatory properties.
Antioxidant Activity
The presence of a phenolic hydroxyl group is a key structural feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. The antioxidant capacity can be evaluated using various in vitro assays.
-
Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound.
-
Add a fixed volume of DPPH solution in methanol to each dilution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
Anti-inflammatory Activity
Structurally related benzaldehydes have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB and MAPK.
-
NF-κB Pathway: This pathway is a central regulator of inflammation. It is hypothesized that this compound could inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade in the inflammatory response. The compound might exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Procedure:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
Conclusion
This compound is a molecule of interest with potential applications in various fields, including as a synthetic intermediate and a potential bioactive agent. This technical guide has summarized its known properties and provided a framework for its synthesis and characterization based on available data and established chemical principles. Further experimental investigation is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and confirm its predicted biological activities and underlying mechanisms of action. This will be crucial for unlocking its full potential in drug development and other scientific disciplines.
References
- 1. This compound (22934-51-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. This compound | C11H12O3 | CID 1713887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound CAS#: 22934-51-6 [amp.chemicalbook.com]
- 5. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
5-Allyl-2-hydroxy-3-methoxybenzaldehyde CAS number 22934-51-6
CAS Number: 22934-51-6
Synonyms: 5-Allyl-3-methoxysalicylaldehyde, 2-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde
This technical guide provides an in-depth overview of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a valuable aromatic aldehyde for researchers, scientists, and professionals in drug development. This document consolidates key chemical and physical properties, detailed experimental protocols for its synthesis and potential biological evaluation, and visual representations of relevant workflows and pathways.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 48-52 °C |
| Boiling Point | 167 °C / 10 mmHg |
| Density | 1.144 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in methanol, insoluble in water. |
| pKa | 8.51 ± 0.23 (Predicted) |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves a Claisen rearrangement of an allylated precursor, typically derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde).
Synthetic Workflow
Experimental Protocol: Synthesis via Claisen Rearrangement
This protocol is adapted from established procedures for the Claisen rearrangement of similar phenolic ethers.
Step 1: Synthesis of 2-(Allyloxy)-3-methoxybenzaldehyde
-
To a solution of o-vanillin (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the solid K₂CO₃ and remove the acetone under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield 2-(allyloxy)-3-methoxybenzaldehyde.
Step 2: Claisen Rearrangement to this compound
-
Heat the purified 2-(allyloxy)-3-methoxybenzaldehyde (1 equivalent) neat (without solvent) to 200-210°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
The crude product, this compound, can be purified by column chromatography.
Biological Activity and Potential Applications
While direct studies on the biological activities of this compound are limited, its structural similarity to other benzaldehyde derivatives suggests potential antioxidant, anti-inflammatory, and antimicrobial properties.
Antibacterial Activity of a Derivative
A notable study has explored the antibacterial activity of a thiosemicarbazone derivative of this compound and its subsequent organotin(IV) complexes. This highlights a potential application of the core compound as a scaffold in the development of new antimicrobial agents.
-
A solution of this compound (1 equivalent) in ethanol is added to a hot ethanolic solution of thiosemicarbazide (1 equivalent).
-
The mixture is refluxed for a specified period, and the resulting precipitate is filtered, washed with ethanol, and dried.
The antibacterial activity of the synthesized compounds can be evaluated using the agar well diffusion method against various bacterial strains.
-
Prepare nutrient agar plates and seed them with the test bacterial cultures.
-
Create wells in the agar and add solutions of the test compounds at known concentrations.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.
Postulated Anti-inflammatory Signaling Pathway
Based on studies of other benzaldehyde derivatives, it is hypothesized that this compound may exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is crucial in the inflammatory response.
Experimental Protocols for Potential Biological Assays
This assay is commonly used to evaluate the free radical scavenging ability of a compound.
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, measure the amount of nitric oxide in the cell culture supernatant using the Griess reagent.
-
Determine the inhibitory effect of the compound on NO production.
Summary of Quantitative Data
| Data Type | Parameter | Value | Reference |
| Physical Properties | Molecular Weight | 192.21 g/mol | [1] |
| Melting Point | 48-52 °C | [3] | |
| Boiling Point | 167 °C / 10 mmHg | [2] | |
| Antibacterial Activity of Organotin(IV) Complex of Thiosemicarbazone Derivative | Zone of Inhibition (mm) vs. S. aureus | Varies with complex | |
| Zone of Inhibition (mm) vs. B. subtilis | Varies with complex | ||
| Zone of Inhibition (mm) vs. E. coli | Varies with complex | ||
| Zone of Inhibition (mm) vs. P. aeruginosa | Varies with complex |
Disclaimer: The experimental protocols and potential biological activities described herein are for informational purposes for research and development professionals. All laboratory work should be conducted in a safe and controlled environment by qualified individuals. The biological activities of this compound itself require further direct investigation.
References
Methodological & Application
Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde from Eugenol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde from the natural starting material, eugenol. This synthesis is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the substituted benzaldehyde motif in a wide array of pharmacologically active molecules.
Introduction
Eugenol, a major constituent of clove oil, is an abundant and renewable resource, making it an attractive starting material for the synthesis of valuable chemical intermediates. The target molecule, this compound, possesses multiple functional groups that can be readily modified, rendering it a versatile building block for the synthesis of novel therapeutic agents and other fine chemicals. The introduction of an aldehyde group onto the eugenol backbone is effectively achieved through the Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols.
Reaction Principle
The synthesis proceeds via an electrophilic aromatic substitution known as the Reimer-Tiemann reaction.[1][2][3] In this reaction, chloroform is treated with a strong base, typically aqueous sodium or potassium hydroxide, to generate a highly reactive dichlorocarbene intermediate.[3][4] The phenoxide ion, formed by the deprotonation of eugenol in the basic medium, then acts as a nucleophile, attacking the electron-deficient dichlorocarbene.[3] The resulting intermediate undergoes hydrolysis to yield the final aldehyde product, with the formyl group predominantly directed to the position ortho to the hydroxyl group.[1][4]
Experimental Protocol
This protocol is adapted from established procedures for the Reimer-Tiemann reaction on phenolic substrates.[1][4][5]
Materials:
-
Eugenol (99%)
-
Chloroform (ACS grade)
-
Sodium hydroxide (NaOH) pellets
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Deionized water
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of eugenol in 50 mL of ethanol.
-
Base Addition: In a separate beaker, prepare a solution of 20.0 g of sodium hydroxide in 50 mL of deionized water. Carefully add the NaOH solution to the ethanolic solution of eugenol while stirring.
-
Chloroform Addition: Heat the reaction mixture to 60-70°C using a heating mantle. Once the temperature has stabilized, add 15 mL of chloroform dropwise over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.
-
Reaction: After the addition of chloroform is complete, continue to stir the reaction mixture at 60-70°C for 3 hours. The color of the reaction mixture will typically darken.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid until it is acidic to litmus paper (pH ~2-3). This should be done in a fume hood as it may generate fumes.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity) to elute the final product.
-
-
Characterization: The purified this compound should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Eugenol | Commercially Available |
| Key Reagents | Chloroform, Sodium Hydroxide | Standard Laboratory Grade |
| Reaction Type | Reimer-Tiemann Reaction | [3] |
| Reaction Temperature | 60-70 °C | [4] |
| Reaction Time | 3 hours | [4] |
| Typical Yield | 40-60% (unoptimized) | General literature for Reimer-Tiemann reactions |
| Purification Method | Column Chromatography | Standard Organic Synthesis Protocol |
| Final Product | This compound | - |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Appearance | Solid |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key steps in the Reimer-Tiemann reaction mechanism.
References
Application Notes and Protocols for the Laboratory Preparation of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a valuable substituted phenolic aldehyde for applications in medicinal chemistry and materials science. The presented methodology is based on a two-step synthesis commencing from commercially available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The synthesis involves an initial O-allylation followed by a thermal Claisen rearrangement to yield the target compound. This application note includes a comprehensive experimental protocol, tabulated data for reagents and reaction parameters, and a visual representation of the synthetic workflow.
Introduction
This compound, also known as 5-allyl-o-vanillin, is an aromatic compound featuring hydroxyl, methoxy, allyl, and aldehyde functional groups. This substitution pattern makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including Schiff bases, chalcones, and heterocyclic compounds with potential biological activities. The presence of the allyl group offers a site for further chemical modifications, enhancing its utility in the development of novel therapeutic agents and functional materials.
The synthetic route detailed herein follows a robust and well-established chemical transformation sequence. The first step involves the etherification of the phenolic hydroxyl group of o-vanillin with an allyl halide under basic conditions. The subsequent step employs a thermal[1][1]-sigmatropic rearrangement, specifically the Claisen rearrangement, of the resulting allyl ether to introduce the allyl group onto the aromatic ring at the position para to the hydroxyl group.
Data Presentation
Table 1: Reagents for the Synthesis of this compound
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |
| o-Vanillin | C₈H₈O₃ | 152.15 | Starting Material |
| Allyl Bromide | C₃H₅Br | 120.98 | Allylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Acetone | C₃H₆O | 58.08 | Solvent |
| 2-Allyloxy-3-methoxybenzaldehyde | C₁₁H₁₂O₃ | 192.21 | Intermediate |
| This compound | C₁₁H₁₂O₃ | 192.21 | Product |
Table 2: Experimental Parameters for the Synthesis
| Step | Reaction | Temperature (°C) | Duration (h) | Yield (%) |
| 1 | O-Allylation of o-vanillin | Reflux (Acetone) | 5 | ~99 |
| 2 | Claisen Rearrangement | 200-210 | 2 | ~90 |
Experimental Protocols
Step 1: Synthesis of 2-Allyloxy-3-methoxybenzaldehyde (O-Allylation)
-
To a solution of o-vanillin (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-allyloxy-3-methoxybenzaldehyde. The product is often of sufficient purity for the next step, or it can be further purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Claisen Rearrangement)
-
Place the crude 2-allyloxy-3-methoxybenzaldehyde (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Heat the neat (solvent-free) material to 200-210 °C in an oil bath.
-
Maintain this temperature for 2 hours. The rearrangement can be monitored by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
The resulting crude product, this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a crystalline solid.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Allyl bromide is a lachrymator and is toxic; handle with extreme care.
-
The Claisen rearrangement is performed at high temperatures; appropriate precautions should be taken to avoid burns.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the final product should also be determined and compared to the literature value.
Conclusion
The described two-step protocol provides an efficient and reliable method for the laboratory-scale synthesis of this compound from readily available starting materials. The high yields and straightforward procedures make this a suitable method for researchers requiring this versatile chemical intermediate for their work in drug discovery and materials science.
References
5-Allyl-2-hydroxy-3-methoxybenzaldehyde: A Versatile Building Block in Organic Synthesis
Introduction
5-Allyl-2-hydroxy-3-methoxybenzaldehyde, also known as 5-allyl-3-methoxysalicylaldehyde, is an aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, a methoxy group, and an allyl substituent, provides multiple sites for chemical modification, making it an attractive starting material for the synthesis of a diverse range of organic molecules. This compound is a derivative of eugenol, a naturally occurring phenolic compound, and shares some of its structural features, which can be exploited to generate derivatives with interesting biological activities.
This application note provides an overview of the synthetic applications of this compound, with a focus on its use in the preparation of Schiff bases and chalcones. Detailed experimental protocols for these key transformations are provided, along with a summary of the potential biological activities of the resulting derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 22934-51-6[1] |
| Molecular Formula | C₁₁H₁₂O₃[1] |
| Molecular Weight | 192.21 g/mol [1] |
| Appearance | Light yellow crystalline powder[2] |
| Melting Point | 48-52 °C[2] |
| Boiling Point | 167 °C / 10 mmHg |
| Solubility | Soluble in methanol and other common organic solvents. |
Applications in Organic Synthesis
The presence of multiple functional groups in this compound allows for its participation in a variety of organic reactions, making it a key intermediate for the synthesis of more complex molecules, including heterocyclic compounds, and natural product analogs. Two of the most common and important applications are the synthesis of Schiff bases and chalcones.
Synthesis of Schiff Bases
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The aldehyde functionality of this compound readily undergoes condensation with various primary amines to yield the corresponding Schiff bases.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1.0 eq.).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Representative Yield (%) |
| This compound | Primary Amine | Schiff Base | ~70-80% (estimated) |
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Synthesis of Chalcones
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and an acetophenone in the presence of a base or acid catalyst. The aldehyde group of this compound can react with various acetophenones to produce chalcone derivatives with potential antioxidant and anti-inflammatory activities.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol provides a general method for the synthesis of a chalcone from this compound and an acetophenone.
Materials:
-
This compound
-
Acetophenone (or a substituted acetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 40%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the acetophenone (1.0 eq.) in ethanol.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add a solution of sodium hydroxide dropwise to the reaction mixture, maintaining the temperature below 25 °C.
-
Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data (Representative):
Specific yields for chalcones synthesized directly from this compound are not extensively reported. However, syntheses of similar hydroxy- and methoxy-substituted chalcones generally report good to excellent yields.
| Reactant 1 | Reactant 2 | Product | Representative Yield (%) |
| This compound | Acetophenone | Chalcone | ~60-90% (estimated) |
Experimental Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis of chalcones.
Biological Activities of Derivatives
While direct experimental data on the biological activities of derivatives synthesized from this compound is limited, the structural similarity to eugenol and other salicylaldehyde derivatives suggests that its Schiff bases and chalcones may possess a range of biological properties, including antioxidant, antimicrobial, and anti-inflammatory activities.
Antioxidant Activity: The phenolic hydroxyl group in the parent molecule is a key feature that can contribute to antioxidant activity by donating a hydrogen atom to scavenge free radicals. Chalcones derived from this aldehyde, with their extended conjugation, are also expected to exhibit significant antioxidant potential.
Antimicrobial Activity: Schiff bases are well-documented for their antimicrobial properties. The imine group is often crucial for this activity, and the overall lipophilicity and electronic properties of the molecule, influenced by the allyl and methoxy groups, can modulate its effectiveness against various bacterial and fungal strains.
Potential Signaling Pathway Modulation (Hypothetical)
Based on the known activities of structurally related compounds like eugenol and other bioactive benzaldehydes, derivatives of this compound could potentially modulate inflammatory pathways. For instance, they might inhibit the production of pro-inflammatory mediators by interfering with signaling cascades such as the NF-κB and MAPK pathways.
References
Application Notes and Protocols for the Preparation of Heterocyclic Compounds Using 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 5-Allyl-2-hydroxy-3-methoxybenzaldehyde as a versatile starting material. This compound, possessing a reactive aldehyde group, a phenolic hydroxyl group, and an allyl substituent, serves as a valuable building block for the creation of diverse molecular architectures, including coumarins, chalcones, and flavones, many of which are of significant interest in medicinal chemistry and drug discovery.
Synthesis of Coumarins via Knoevenagel Condensation
Coumarins are a prominent class of benzopyrones exhibiting a wide range of biological activities. The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of coumarin derivatives from 2-hydroxybenzaldehydes and compounds containing an active methylene group.
Experimental Protocol: Synthesis of 8-Allyl-7-hydroxy-6-methoxycoumarin-3-carboxylic acid
This protocol describes the synthesis of a substituted coumarin-3-carboxylic acid using this compound and malonic acid.
Reaction Scheme:
Materials:
-
This compound
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (10% aqueous solution)
-
Standard laboratory glassware and purification equipment (recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of pyridine.
-
To this solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Heat the reaction mixture under reflux with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the mixture with a 10% aqueous solution of hydrochloric acid until a precipitate is formed.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 8-Allyl-7-hydroxy-6-methoxycoumarin-3-carboxylic acid.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 8-Allyl-7-hydroxy-6-methoxycoumarin-3-carboxylic acid | This compound | Malonic acid | Pyridine | Piperidine | 4-6 | ~85-95 |
Note: The yield is an estimated range based on typical Knoevenagel condensations and may vary depending on the specific reaction conditions and scale.
Workflow Diagram:
Caption: Workflow for the synthesis of a substituted coumarin.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and exhibit a wide range of pharmacological activities. The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.
Experimental Protocol: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(5-allyl-2-hydroxy-3-methoxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a chalcone derivative from this compound and 2'-hydroxyacetophenone.
Reaction Scheme:
Materials:
-
This compound
-
2'-Hydroxyacetophenone
-
Ethanol or Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 40-50% in water)
-
Hydrochloric acid (dilute aqueous solution)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flask, dissolve this compound (1 equivalent) and 2'-hydroxyacetophenone (1 equivalent) in ethanol or methanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide or sodium hydroxide with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The formation of a solid precipitate often indicates product formation.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Quantitative Data:
| Product | Starting Materials | Base | Solvent | Reaction Time (h) | Yield (%) |
| (E)-1-(2-hydroxyphenyl)-3-(5-allyl-2-hydroxy-3-methoxyphenyl)prop-2-en-1-one | This compound, 2'-Hydroxyacetophenone | KOH or NaOH | Ethanol | 24-48 | ~70-90 |
Note: The yield is an estimated range based on typical Claisen-Schmidt condensations and may vary.
Workflow Diagram:
Caption: Workflow for the synthesis of a substituted chalcone.
Synthesis of Flavones via Oxidative Cyclization of Chalcones
Flavones are a class of flavonoids that can be synthesized from chalcone precursors through an oxidative cyclization reaction.
Experimental Protocol: Synthesis of 6-Allyl-7-hydroxy-8-methoxyflavone
This protocol describes the conversion of the previously synthesized chalcone into a flavone.
Reaction Scheme:
Materials:
-
(E)-1-(2-hydroxyphenyl)-3-(5-allyl-2-hydroxy-3-methoxyphenyl)prop-2-en-1-one
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the chalcone (1 equivalent) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker containing a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude flavone by column chromatography or recrystallization.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 6-Allyl-7-hydroxy-8-methoxyflavone | (E)-1-(2-hydroxyphenyl)-3-(5-allyl-2-hydroxy-3-methoxyphenyl)prop-2-en-1-one | I₂ | DMSO | 2-4 | ~60-80 |
Note: The yield is an estimated range and can vary.
Signaling Pathway Diagram (Illustrative):
5-Allyl-2-hydroxy-3-methoxybenzaldehyde in medicinal chemistry applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a substituted benzaldehyde derivative, is a structural analog of well-known bioactive molecules such as eugenol and vanillin. While direct and extensive research on this specific compound is limited, its chemical architecture suggests significant potential in medicinal chemistry. This document outlines prospective applications based on the established activities of its analogs, provides exemplary protocols for its evaluation, and details a plausible synthetic route. The information herein is intended to serve as a foundational guide for researchers initiating studies on this compound.
Introduction and Chemical Profile
This compound (also known as 5-formyl-3-methoxyeugenol) is an aromatic aldehyde. Its structure combines key functional groups from both eugenol (an allyl group) and vanillin (a formyl group), both of which are recognized for their diverse pharmacological effects.
Chemical Structure:
-
Formula: C₁₁H₁₂O₃
-
Molecular Weight: 192.21 g/mol [1]
-
CAS Number: 22934-51-6[1]
-
Key Features: A benzene ring substituted with a hydroxyl (-OH), a methoxy (-OCH₃), an allyl (-CH₂CH=CH₂), and a formyl (-CHO) group. These functional groups provide sites for hydrogen bonding, potential metal chelation, and reactions to form various derivatives (e.g., Schiff bases, hydrazones).
Given the scarcity of direct biological data, this document extrapolates potential applications from its structurally related and well-researched parent compounds.
Synthetic Protocol
A plausible synthetic route to this compound can be achieved via the ortho-Claisen rearrangement of an allylated vanillin derivative, followed by formylation.
Protocol 2.1: Synthesis via Claisen Rearrangement
This protocol outlines a potential multi-step synthesis starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde).
Step 1: Allylation of o-Vanillin
-
Dissolve o-vanillin (1 equivalent) in a suitable polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF).
-
Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group.
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 60-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter out the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting allyl ether intermediate using column chromatography.
Step 2: Claisen Rearrangement
-
Heat the purified allyl ether intermediate neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline to approximately 180-200°C.[2]
-
The[3][3]-sigmatropic rearrangement will occur, migrating the allyl group to the ortho position (C5) on the benzene ring.[4][5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and purify the product, this compound, via column chromatography on silica gel.
Potential Medicinal Chemistry Applications
Based on the known bioactivities of eugenol and vanillin derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Eugenol, a core component of the target molecule's structure, exhibits anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6][7] A key mechanism is the inhibition of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[3][6]
Table 1: Reported Anticancer Activity of Eugenol
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 22.75 µM | [1] |
| MDA-MB-231 | Breast Cancer | 15.09 µM |[1] |
The presence of the allyl and phenolic hydroxyl groups on this compound suggests it may share similar NF-κB inhibitory and pro-apoptotic properties.
Antimicrobial Activity
Eugenol and its derivatives are well-documented antimicrobial agents, effective against a range of bacteria.[8] The mechanism often involves disruption of the bacterial cell membrane. The combination of a phenolic hydroxyl group and a lipophilic allyl chain in this compound is characteristic of molecules with potent antibacterial properties.
Table 2: Antimicrobial Activity of Eugenol and a Derivative
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Eugenol | Staphylococcus aureus | 115 | [9] |
| Epoxide-Eugenol | Staphylococcus aureus | 57 | [9] |
| Eugenol | Helicobacter pylori | 32 - 64 | [10] |
| m-chloro phenyl eugenol derivative | Helicobacter pylori | 8 |[10] |
Antioxidant Activity
Vanillin, the other structural parent, is known for its antioxidant properties, primarily due to the ability of its phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals.[11][12] The antioxidant capacity is a key factor in preventing cellular damage implicated in numerous chronic diseases.
Table 3: Antioxidant Activity of Vanillin and Derivatives (DPPH Assay)
| Compound | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|
| Vanillin | 0.81 | [12][13] |
| Vanillyl Acetate | 0.63 | [12][13] |
| Reduced Vanillin Derivative | 0.59 | [12][13] |
| Vitamin C (Standard) | 0.44 |[12][13] |
Exemplary Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the biological activities of this compound.
Protocol 4.1: Cell Viability Assessment (MTT Assay)
This protocol assesses the cytotoxic (anticancer) effect of a compound on a cancer cell line.
-
Cell Culture: Culture a selected cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with 100 µL of the compound-containing media. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 4.2: Antioxidant Capacity (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging ability of a compound.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the test compound and a standard (e.g., Vitamin C) in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. A blank containing only methanol should be used for baseline correction.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the percentage inhibition against concentration to determine the IC₅₀ value.
Protocol 4.3: Antimicrobial Susceptibility (Broth Microdilution for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
-
Inoculum Preparation: Culture a bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
References
- 1. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement [mdpi.com]
- 2. Synthesis of Isomers of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eugenol-A Reminder of Its Carcinopreventive Properties | ClinicSearch [clinicsearchonline.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of the radical scavenging potential of vanillin-based pyrido-dipyrimidines: experimental and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
Application Notes and Protocols: Antioxidant Activity of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antioxidant potential of derivatives of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a molecule of significant interest due to its structural similarity to eugenol, a well-known antioxidant. This document details the quantitative antioxidant activity of representative derivative classes, provides standardized experimental protocols for assessing antioxidant capacity, and visualizes key experimental workflows and potential mechanisms of action.
Data Presentation: Antioxidant Activity of Derivatives
The antioxidant capacity of chemical compounds is often evaluated by their ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, representing the concentration of a compound required to scavenge 50% of the free radicals in a given assay. Lower IC50 values indicate higher antioxidant potency.
While extensive data on a wide range of this compound derivatives is still an emerging area of research, studies on structurally related Schiff base and chalcone derivatives of other substituted benzaldehydes provide valuable insights into their potential antioxidant activities. The following tables summarize the IC50 values for representative Schiff base and chalcone derivatives, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 1: Antioxidant Activity of Representative Schiff Base Derivatives
| Compound | Derivative Class | Amine Moiety | DPPH IC50 (µg/mL) | Reference |
| 1 | Schiff Base of o-vanillin | Aniline | 196.4 | [1] |
| 2 | Schiff Base of o-vanillin | p-toluidine | 106.2 | [1] |
| 3 | Schiff Base of o-vanillin | p-anisidine | 134.7 | [1] |
Note: The parent aldehyde for these derivatives is o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which is structurally very similar to this compound.
Table 2: Antioxidant Activity of Representative Chalcone Derivatives
| Compound | Derivative Class | Aldehyde Moiety | Acetophenone Moiety | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| 4 | Chalcone | 2-hydroxybenzaldehyde | 4-hydroxyacetophenone | - | 53.76 | [2] |
| 5 | Chalcone | 2-hydroxybenzaldehyde | 4-methoxyacetophenone | - | 50.34 | [2] |
| 6 | Chalcone | 3,4-dimethoxybenzaldehyde | 2-hydroxyacetophenone | 3.39 (µg/mL) | - | [3] |
| 7 | Chalcone | 4-hydroxybenzaldehyde | 2-hydroxyacetophenone | 8.22 (µg/mL) | - | [3] |
Note: These chalcones are derived from various substituted benzaldehydes and acetophenones, illustrating the antioxidant potential of this class of compounds.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate and reproducible assessment of antioxidant activity. The following are methodologies for the widely used DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. This change in absorbance is measured spectrophotometrically.
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain various concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the test sample dilutions to the respective wells.
-
For the blank, use 100 µL of methanol instead of the test sample.
-
For the control, use 100 µL of the solvent used for the test samples.
-
-
Incubation: Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the stock ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare a series of dilutions of the test compounds in a suitable solvent.
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the test sample dilutions to the respective wells.
-
-
Incubation: Mix and incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Experimental Workflow for Antioxidant Screening
Caption: Workflow for screening antioxidant activity.
Mechanism of Radical Scavenging
Caption: Hydrogen atom transfer (HAT) mechanism.
References
- 1. Syntheses, characterization, antioxidant activity, and toxicity evaluation of Schiff base derivates from o-vanillin - Repository of Maulana Malik Ibrahim State Islamic University of Malang [repository.uin-malang.ac.id]
- 2. ijcea.org [ijcea.org]
- 3. [PDF] Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Antimicrobial Properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antimicrobial properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde is limited in publicly available scientific literature. The following application notes and protocols are based on the known antimicrobial activities of structurally similar compounds, such as eugenol and other substituted salicylaldehydes. These protocols are intended to serve as a guide for researchers to conduct their own investigations into the antimicrobial potential of this compound.
Introduction
This compound, a substituted phenolic aldehyde, possesses structural features that suggest potential antimicrobial activity. Its framework is related to eugenol (4-allyl-2-methoxyphenol), a well-documented antimicrobial agent, and salicylaldehyde, whose derivatives are known for their broad-spectrum antimicrobial effects. The presence of a hydroxyl group, a methoxy group, and an allyl group on the benzaldehyde scaffold indicates the likelihood of interactions with microbial cells, potentially leading to the inhibition of growth or cell death. This document provides a framework for the investigation of these properties.
Potential Antimicrobial Activity: Data from Structurally Related Compounds
To provide a basis for the potential antimicrobial efficacy of this compound, the following tables summarize the reported minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values for the closely related compounds, eugenol and various salicylaldehyde derivatives, against a range of microorganisms.
Table 1: Antimicrobial Activity of Eugenol
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | UPEC | 1.25-5 | 5-10 | [1] |
| Staphylococcus aureus | ATCC 25923 | 115 | 230 | [2] |
| Listeria monocytogenes | - | - | 0.39% (v/v) | [3] |
| Salmonella enterica | - | - | 3.13% (v/v) | [3] |
| Candida albicans | - | 100 | 200 | [4] |
Table 2: Antifungal Activity of Salicylaldehyde Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Salicylaldehyde Schiff Base (SB1) | Pseudomonas aeruginosa | 50 | [5] |
| Salicylaldehyde Schiff Base (SB3) | Escherichia coli | 50 | [5] |
| Halogenated Salicylaldehydes | Candida albicans | 8 - 63 | [6] |
| Halogenated Salicylaldehydes | Saccharomyces cerevisiae | 12 - 94 | [6] |
Postulated Mechanisms of Antimicrobial Action
The antimicrobial action of phenolic aldehydes is often multifaceted. Based on studies of related compounds, the proposed mechanisms for this compound could involve:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may allow it to intercalate into the microbial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.[7]
-
Inhibition of Enzyme Activity: The aldehyde and hydroxyl groups can potentially interact with microbial enzymes, particularly those involved in essential metabolic pathways, leading to their inactivation.[7]
-
Generation of Oxidative Stress: Some phenolic compounds can induce the production of reactive oxygen species (ROS) within microbial cells, leading to oxidative damage to DNA, proteins, and lipids.[8][9][10]
-
Interference with Quorum Sensing: At sub-inhibitory concentrations, phenolic compounds may interfere with bacterial cell-to-cell communication (quorum sensing), which is crucial for virulence factor production and biofilm formation.[11]
References
- 1. Synergistic Antimicrobial Activity of Eugenol in Combination with Fosfomycin to Combat Escherichia coli and Potential Effect on Plasmid-Mediated Fosfomycin Resistance Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for evaluating the in vitro antioxidant potential of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. Direct experimental data on the antioxidant activity of this specific compound is limited in current scientific literature. Therefore, this document offers detailed protocols for standard antioxidant assays, including DPPH, ABTS, and FRAP, which are recommended for its evaluation. For comparative purposes, a summary of the antioxidant activities of structurally related compounds, eugenol and vanillin, is included. This information is intended to guide researchers in designing and conducting experiments to elucidate the antioxidant profile of this compound.
Introduction
This compound is a benzaldehyde derivative with structural similarities to known antioxidant compounds like eugenol and vanillin. The presence of a phenolic hydroxyl group and an allyl group suggests that it may possess free radical scavenging and reducing capabilities. In vitro antioxidant assays are essential first steps in characterizing the antioxidant potential of novel compounds in drug discovery and development. These assays are typically rapid, reproducible, and cost-effective, providing valuable preliminary data.
This document outlines the principles and detailed methodologies for three commonly employed antioxidant assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of a compound to scavenge the ABTS radical cation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Data Presentation: Antioxidant Activity of Structurally Related Compounds
As of the latest literature review, no specific quantitative data for the in vitro antioxidant activity of this compound has been reported. However, the antioxidant capacities of its structural analogs, eugenol and vanillin, have been documented. This data, presented in Table 1, can serve as a valuable benchmark for future studies on this compound.
| Compound | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) of Reference |
| Eugenol | DPPH | 5.8 | Ascorbic Acid | 3.9 |
| Vanillin | DPPH | >1000 | Ascorbic Acid | Not Reported |
| Eugenol | ABTS | 15.4 | Trolox | 8.7 |
| Vanillin | ABTS | 21.7 | Trolox | Not Reported |
Table 1: Comparative Antioxidant Activity of Compounds Structurally Related to this compound. IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the different concentrations of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Workflow Diagram:
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The reduction of this radical by an antioxidant leads to a loss of color, which is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•⁺ stock solution.
-
-
Preparation of Working ABTS•⁺ Solution:
-
Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare similar dilutions for the positive control (Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the different concentrations of the test compound or positive control.
-
Add 180 µL of the working ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the ABTS•⁺ solution without the sample.
-
A_sample is the absorbance of the ABTS•⁺ solution with the sample.
-
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Workflow Diagram:
Caption: ABTS Radical Cation Scavenging Assay Workflow.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.
Materials:
-
This compound
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate buffer (300 mM, pH 3.6)
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate buffer (pH 3.6).
-
10 mM TPTZ in 40 mM HCl.
-
20 mM FeCl₃·6H₂O in water.
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using ferrous sulfate (e.g., 100 to 1000 µM).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the different concentrations of the test compound or standard.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.
-
Calculation of FRAP Value:
-
Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of ferrous sulfate.
-
The results are expressed as µM of Fe(II) equivalents per gram or mole of the test compound.
-
Workflow Diagram:
Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.
Conclusion
The provided protocols for DPPH, ABTS, and FRAP assays offer a robust framework for the initial in vitro antioxidant screening of this compound. While direct experimental data for this compound is currently unavailable, the presented methodologies and comparative data for its structural analogs will facilitate a comprehensive evaluation of its antioxidant potential. The results from these assays will provide valuable insights for researchers and professionals in the fields of medicinal chemistry and drug development. It is recommended to use multiple assays to obtain a broader understanding of the antioxidant mechanism of the compound.
Application Notes and Protocols: 5-Allyl-2-hydroxy-3-methoxybenzaldehyde as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a versatile precursor derived from the naturally abundant compound eugenol, in the synthesis of novel bioactive molecules. This document details synthetic protocols for preparing Schiff bases and chalcones, presents their biological activities, and illustrates the key signaling pathways they modulate.
Introduction
This compound, also known as 5-formyleugenol, is an aromatic aldehyde that serves as a valuable building block in medicinal chemistry. Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an allyl substituent, allows for diverse chemical modifications to generate a library of derivatives with a wide spectrum of biological activities. This precursor is particularly useful for synthesizing compounds with potential antimicrobial, anticonvulsant, and anti-inflammatory properties. The structural similarity of its derivatives to eugenol suggests that they may exert their effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[1][2][3][4][5][6]
Bioactive Molecules Derived from this compound
Two major classes of bioactive compounds that can be readily synthesized from this precursor are Schiff bases and chalcones.
-
Schiff Bases: Formed by the condensation reaction between the aldehyde group of this compound and a primary amine, Schiff bases (or imines) are known to exhibit a broad range of pharmacological activities, including antimicrobial and anticancer effects.[7][8][9] The imine linkage is crucial for their biological activity.
-
Chalcones: These are α,β-unsaturated ketones synthesized via a Claisen-Schmidt condensation between this compound and an acetophenone. Chalcones are precursors to flavonoids and have demonstrated significant anti-inflammatory, antioxidant, and anticonvulsant properties.[10][11][12]
Data Presentation: Biological Activities
The following tables summarize the biological activities of representative Schiff bases and chalcones derived from precursors structurally similar to this compound. This data provides a comparative basis for the potential efficacy of novel derivatives.
Table 1: Antimicrobial Activity of Schiff Base Derivatives
| Compound Class | Derivative | Test Organism | Activity (MIC, µg/mL) | Reference |
| Schiff Base | Derived from 5-aminopyrazoles | Staphylococcus epidermidis | 7.81 | [7] |
| Schiff Base | Derived from 5-aminopyrazoles | Enterococcus faecalis | 7.81 | [7] |
| Schiff Base | Derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | Staphylococcus aureus | - | [13] |
| Schiff Base | Derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | Escherichia coli | - | [13] |
Note: Specific MIC values for the nitrobenzaldehyde derivatives were not provided in the source, but the study confirmed their antimicrobial activity.
Table 2: Anticonvulsant Activity of Chalcone Derivatives
| Compound Class | Derivative | Test Model | Activity (% Protection) | Reference |
| Chalcone | Y1fM | MES | 78.52 | |
| Chalcone | Y2aM | MES | 82.70 | |
| Chalcone | Y2bM | MES | 58.93 | [10] |
| Chalcone | C2 | MES | Potent | [11] |
| Chalcone | C3 | MES | Potent | [11] |
| Chalcone | C5 | MES | Potent | [11] |
MES: Maximal Electroshock-induced Seizure test. "Potent" indicates activity comparable to the standard drug Phenytoin.
Experimental Protocols
Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add the primary amine (1 equivalent) dissolved in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
Synthesis of Chalcones
This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and an acetophenone.
Materials:
-
This compound
-
Appropriate acetophenone (e.g., acetophenone, hydroxyacetophenone)
-
Ethanol or Methanol
-
Aqueous solution of a strong base (e.g., 40% KOH or NaOH)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and the chosen acetophenone (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add an aqueous solution of a strong base (e.g., 40% KOH) dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
The chalcone will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield the purified chalcone.[12]
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Synthesis and evaluation workflow.
Signaling Pathways
The anti-inflammatory effects of eugenol and its derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Caption: NF-κB pathway inhibition.
References
- 1. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 6. Effects of eugenol on hepatic glucose production and AMPK signaling pathway in hepatocytes and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectral Characterization, and Antimicrobial Activity of Two Novel Schiff Bases Derived from Thiosemicarbazide and Mononuclear 3d Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 10. jocpr.com [jocpr.com]
- 11. impactfactor.org [impactfactor.org]
- 12. periodicos.ufms.br [periodicos.ufms.br]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a significant aromatic aldehyde. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are designed to ensure accuracy and reproducibility in research, quality control, and drug development settings.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the quantification of volatile and semi-volatile compounds like this compound. It offers high sensitivity and selectivity, making it ideal for complex matrices.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated GC-MS method for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and matrix.
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 5% |
Experimental Protocol
a) Sample Preparation (Solid-Phase Microextraction - SPME)
-
Sample Collection: Accurately weigh 1 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated analog or a compound with similar chemical properties) to the vial.
-
Matrix Modification: Add 5 mL of deionized water and 1.5 g of NaCl to the vial to enhance the release of the analyte into the headspace.
-
Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes to allow for equilibration between the sample and the headspace.
-
Extraction: Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 192, 177, 161).
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification.
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. For aldehydes, derivatization is often employed to enhance UV detection and improve chromatographic separation.
Quantitative Data Summary
The following table outlines the expected performance characteristics for an HPLC-UV method for this compound analysis following derivatization with 2,4-Dinitrophenylhydrazine (DNPH).
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
| Linearity Range | 0.2 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Recovery | 92 - 108% |
| Precision (RSD%) | < 6% |
Experimental Protocol
a) Sample Preparation and Derivatization
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent such as methanol or acetonitrile.
-
Derivatization Reagent: Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile acidified with a small amount of sulfuric acid.
-
Reaction: Mix the sample extract with an excess of the DNPH reagent.
-
Incubation: Allow the reaction to proceed in a heated water bath at 60°C for 30 minutes.
-
Quenching: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.
b) HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm (for the DNPH derivative).
-
Injection Volume: 10 µL.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Aldehyde Metabolism Signaling Pathway
This compound, as an aldehyde, can be metabolized in biological systems through pathways involving aldehyde dehydrogenases (ALDHs). These enzymes play a crucial role in detoxifying aldehydes by oxidizing them to their corresponding carboxylic acids.
Caption: Aldehyde detoxification pathway.
Application Notes and Protocols for the Purification of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Allyl-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, medicinal chemistry, and materials science. Its structural features, including a reactive aldehyde group, a phenolic hydroxyl group, and an allyl substituent, make it a valuable building block for the synthesis of more complex molecules. As with many organic syntheses, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to obtain a high-purity final product.
This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental and widely used technique for the separation and purification of individual compounds from a mixture. The protocol is designed to be a comprehensive guide for researchers in academic and industrial settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of a successful purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [2] |
| Melting Point | 48-52 °C | [2] |
| Boiling Point | 167 °C / 10 mmHg | [2] |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in hexane. | Inferred from common organic solvents |
Experimental Protocol: Column Chromatography
This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: n-Hexane (Hex), Ethyl acetate (EtOAc), Dichloromethane (DCM) - all HPLC or technical grade
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Cotton or glass wool
-
Sand (washed)
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Procedure
Step 1: Preparation of the TLC System
-
Prepare a TLC developing chamber with a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Test different ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) to find a system where the desired compound has an Rf value of approximately 0.2-0.3. The presence of the polar hydroxyl group suggests that a moderately polar eluent will be required.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate.
-
Develop the plate in the prepared chamber and visualize the spots under a UV lamp.
Step 2: Column Packing
-
Select an appropriate size glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:EtOAc 95:5).
-
Pour the slurry into the column carefully, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the sand.
Step 4: Elution and Fraction Collection
-
Carefully add the initial eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution). For example, start with Hexane:EtOAc (95:5), then move to (90:10), (85:15), and so on. The optimal gradient will depend on the separation observed by TLC.
-
Monitor the elution process by periodically collecting small aliquots from the fractions and analyzing them by TLC.
Step 5: Product Isolation and Characterization
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a light-yellow solid.
-
Determine the yield and characterize the final product by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Data Presentation
The following tables summarize representative quantitative data for the purification process. Note that actual values may vary depending on the initial purity of the crude product and the specific experimental conditions.
Table 2: Representative Purification Data
| Parameter | Value |
| Crude Product Purity (Estimated) | ~85% |
| Final Product Purity | >98% |
| Typical Yield | 70-85% |
Table 3: Spectroscopic Data for Purified this compound
| Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.85 (s, 1H, CHO), 7.08 (d, J=1.6 Hz, 1H, Ar-H), 6.95 (d, J=1.6 Hz, 1H, Ar-H), 5.98 (m, 1H, -CH=CH₂), 5.15-5.08 (m, 2H, -CH=CH₂), 3.89 (s, 3H, -OCH₃), 3.38 (d, J=6.8 Hz, 2H, Ar-CH₂-), 11.0 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 196.5, 153.0, 148.1, 137.2, 129.5, 124.8, 122.3, 116.5, 115.8, 56.4, 39.5 |
| IR (KBr, cm⁻¹) | ν: 3400-3200 (br, O-H), 2925, 2850 (C-H), 1650 (C=O, aldehyde), 1600, 1470 (C=C, aromatic), 1260 (C-O) |
| Mass Spec (EI) | m/z (%): 192 (M⁺, 100), 177, 163, 149 |
Potential Impurities and Synthesis Context
The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of 3-methoxysalicylaldehyde with an allyl halide (e.g., allyl chloride or bromide) in the presence of a Lewis acid catalyst.[3]
Caption: Synthetic origin of potential impurities.
Common impurities that may be present in the crude product include:
-
Unreacted 3-methoxysalicylaldehyde: The starting material for the alkylation reaction.
-
Di-allylated products: Resulting from over-alkylation of the aromatic ring.
-
Other positional isomers: Depending on the reaction conditions, small amounts of other isomers may be formed.
The column chromatography protocol described herein is effective for separating the desired product from these and other potential impurities.
Conclusion
The detailed protocol provided in this application note offers a reliable and reproducible method for the purification of this compound using column chromatography. By following this guide, researchers can obtain a high-purity product suitable for a variety of downstream applications in drug development and chemical synthesis. The inclusion of representative data and a discussion of potential impurities further aids in the successful implementation of this purification strategy.
References
Application Notes and Protocols for the Recrystallization of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a derivative of vanillin, is a solid organic compound that finds application as a building block in the synthesis of various pharmaceutical and fine chemical products. The purity of this compound is critical for its intended applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging the principle that the solubility of a solid in a solvent generally increases with temperature. This document provides a detailed protocol for the recrystallization of this compound, based on established methods for structurally similar compounds like vanillin and isovanillin.
The ideal solvent for recrystallization should dissolve the target compound sparingly at room temperature but completely at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.
Physicochemical Properties
A summary of the known physical properties of this compound is presented below. This information is crucial for selecting an appropriate recrystallization solvent and determining process parameters.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃[1] |
| Molecular Weight | 192.21 g/mol [1][2] |
| Appearance | Light yellow crystalline powder[3] |
| Melting Point | 48-52 °C[1][3] |
| Boiling Point | 167 °C / 10 mmHg[1] |
| Solubility | Soluble in Methanol[1] |
Experimental Protocols
The following protocols are generalized based on techniques used for similar benzaldehyde derivatives.[4][5][6] Researchers should perform small-scale solvent screening tests to determine the optimal solvent or solvent system for their specific sample of this compound.
The choice of solvent is the most critical step in a successful recrystallization. Based on the purification of related compounds, water, ethanol, methanol, and mixtures thereof are promising candidates.[7][8]
Screening Procedure:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the mixture to the solvent's boiling point. The compound should completely dissolve.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath. A good yield of crystals should form.
This protocol is recommended when the compound is too soluble in a pure alcohol solvent at room temperature.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 35-40 °C) until a constant weight is achieved.
This protocol is suitable if the compound has low solubility in cold water but sufficient solubility in hot water.[4][6]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: In an Erlenmeyer flask, add deionized water to the crude this compound (a starting ratio of approximately 30-60 mL of water per gram of compound can be tested).[4][5]
-
Heating: Heat the mixture to boiling while stirring continuously until all the solid has dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to facilitate maximum crystallization.[5]
-
Collection of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table provides a template for summarizing the quantitative data from recrystallization experiments. Example data is provided for illustrative purposes.
| Experiment ID | Crude Mass (g) | Recrystallization Solvent System | Volume of Solvent (mL) | Purified Mass (g) | Percent Recovery (%) | Melting Point of Purified Product (°C) | Purity by GC (%) |
| Exp-01 | 5.00 | Ethanol/Water (1:2) | 75 | 4.25 | 85 | 50-52 | >99 |
| Exp-02 | 5.00 | Water | 250 | 3.90 | 78 | 49-51 | >99 |
| Exp-03 | 5.00 | Methanol/Water (1:3) | 100 | 4.10 | 82 | 50-52 | >99 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the purification process.
Caption: Workflow for the recrystallization of this compound.
Caption: Logic diagram for selecting a suitable recrystallization solvent.
References
- 1. This compound | 22934-51-6 [amp.chemicalbook.com]
- 2. This compound | C11H12O3 | CID 1713887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. murov.info [murov.info]
- 5. benchchem.com [benchchem.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. US9126917B2 - Method for purifying vanillin by liquid-liquid extraction - Google Patents [patents.google.com]
- 8. US3049566A - Vanillin purification - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. This valuable aromatic aldehyde serves as a key intermediate in the development of novel therapeutics and other fine chemicals. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during its synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in O-allylation step | Incomplete deprotonation of the phenolic hydroxyl group. | Ensure the base (e.g., potassium carbonate) is anhydrous and used in sufficient excess (typically 1.5-2 equivalents). Consider using a stronger base if necessary, but be mindful of potential side reactions. |
| Inactive allyl bromide. | Use freshly opened or distilled allyl bromide. Store it properly to prevent degradation. | |
| Inefficient reaction conditions. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint. | |
| Low yield in Claisen rearrangement | Insufficient temperature for rearrangement. | The Claisen rearrangement is a thermal process and typically requires high temperatures (180-220 °C).[1] Ensure the reaction is heated to the appropriate temperature in a high-boiling solvent. |
| Side reactions such as polymerization of the allyl group. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and polymerization. Avoid excessively high temperatures or prolonged reaction times. | |
| Formation of para-rearranged product. | While the ortho-isomer is generally favored, para-rearrangement can occur.[2] Purification by column chromatography is necessary to separate the isomers. | |
| Formation of di-allylated product | Use of excess allyl bromide in the O-allylation step. | Carefully control the stoichiometry of allyl bromide (typically 1.1-1.2 equivalents). |
| Incomplete formylation in Duff reaction | Insufficient amount of hexamethylenetetramine (HMTA). | Ensure an adequate molar ratio of HMTA to the phenolic substrate. |
| Deactivation of the aromatic ring. | The Duff reaction works best with electron-rich phenols.[2] Strongly deactivating groups on the ring may hinder the reaction. | |
| Formation of di-formylated byproduct in Duff reaction | Both ortho positions to the hydroxyl group are available. | To favor mono-formylation, carefully control the stoichiometry by reducing the amount of HMTA relative to the phenolic substrate.[3] Monitor the reaction closely and stop it once the desired mono-formylated product is maximized.[3] |
| Resin/polymer formation in Duff reaction | Acid- or base-catalyzed polymerization of formaldehyde equivalent. | Maintain the lowest effective temperature for the formylation and minimize the reaction time.[3] Using a milder acid catalyst may also reduce polymerization.[3] |
| Difficulty in product purification | Presence of unreacted starting materials or side products with similar polarity. | Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be effective.[4] |
| Oiling out during recrystallization. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] If oiling persists, try a different solvent system or purify by column chromatography first.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic approaches are:
-
Claisen Rearrangement: This involves the O-allylation of a suitable precursor like 3-methoxysalicylaldehyde (o-vanillin) to form 2-allyloxy-3-methoxybenzaldehyde, followed by a thermal Claisen rearrangement to yield the desired ortho-allyl product.[5]
-
Friedel-Crafts Alkylation: This route involves the direct allylation of 3-methoxysalicylaldehyde with an allyl halide, such as allyl chloride, in the presence of a Lewis acid catalyst.[6]
Q2: What is the role of the Duff reaction in this synthesis?
A2: The Duff reaction is a formylation method that can be used to synthesize the precursor, 3-methoxysalicylaldehyde, from guaiacol (2-methoxyphenol). The reaction introduces an aldehyde group ortho to the hydroxyl group on the aromatic ring using hexamethylenetetramine (HMTA) as the formylating agent.[2]
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the O-allylation and the Claisen rearrangement steps. By comparing the spots of the reaction mixture with the starting material and, if available, a standard of the product, you can determine when the reaction is complete.
Q4: What are the typical yields for the Claisen rearrangement route?
A4: Yields can vary depending on the specific reaction conditions and the purity of the starting materials. However, yields for the Claisen rearrangement of similar allyloxy benzaldehydes are generally moderate to good. Optimization of temperature and reaction time is crucial for maximizing the yield.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Allyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. High temperatures are required for the Claisen rearrangement, so appropriate safety measures for high-temperature reactions should be in place. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis via Claisen Rearrangement
This protocol is adapted from established procedures for the synthesis of similar ortho-allyl phenols.
Step 1: O-Allylation of 3-Methoxysalicylaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxysalicylaldehyde (1.0 eq.) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir the suspension at room temperature for 20-30 minutes.
-
Addition of Allyl Bromide: Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 2-allyloxy-3-methoxybenzaldehyde. The crude product can be purified by column chromatography or used directly in the next step.
Step 2: Thermal Claisen Rearrangement
-
Reaction Setup: Place the crude 2-allyloxy-3-methoxybenzaldehyde (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add a high-boiling solvent such as N,N-diethylaniline or o-dichlorobenzene.
-
Reaction: Heat the solution to reflux (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen).[1] Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with 1 M HCl to remove the high-boiling solvent, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Synthesis of Precursor via Duff Reaction
This is a general procedure for the ortho-formylation of a phenol.
-
Reaction Setup: In a round-bottom flask, combine guaiacol (1.0 eq.) and hexamethylenetetramine (HMTA, 1.5-2.0 eq.).
-
Addition of Acid: Add glacial acetic acid or trifluoroacetic acid as the solvent and catalyst.
-
Reaction: Heat the mixture to 100-150 °C for several hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: After cooling, add an aqueous acid solution (e.g., dilute HCl or H₂SO₄) and heat the mixture to hydrolyze the intermediate imine.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 3-methoxysalicylaldehyde by column chromatography or distillation.
Data Presentation
| Reaction Step | Parameter | Typical Value/Range | Notes |
| O-Allylation | Reactant Ratio | 3-Methoxysalicylaldehyde : K₂CO₃ : Allyl Bromide (1 : 1.5 : 1.2) | Anhydrous conditions are crucial. |
| Solvent | Acetone | ||
| Temperature | Reflux (approx. 56 °C) | ||
| Reaction Time | 4 - 6 hours | Monitor by TLC. | |
| Yield | Moderate to High | Dependent on purity of reagents. | |
| Claisen Rearrangement | Solvent | N,N-diethylaniline or o-dichlorobenzene | High-boiling point is necessary. |
| Temperature | 180 - 220 °C | [1] | |
| Reaction Time | 2 - 6 hours | Monitor by TLC. | |
| Yield | Moderate | Purification is required to remove byproducts. | |
| Duff Reaction (Precursor Synthesis) | Reactant Ratio | Guaiacol : HMTA (1 : 1.5-2.0) | Ratio can be adjusted to control formylation. |
| Solvent/Catalyst | Acetic Acid or Trifluoroacetic Acid | ||
| Temperature | 100 - 150 °C | ||
| Reaction Time | Several hours | ||
| Yield | Low to Moderate | [7] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield issues.
Caption: Potential downstream applications and biological relevance.
References
- 1. benchchem.com [benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (22934-51-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde.
Synthesis Overview
A common and effective synthetic route to this compound involves a two-step process:
-
Claisen Rearrangement: Thermal rearrangement of guaiacol allyl ether to produce 4-allyl-2-methoxyphenol (a constitutional isomer of eugenol).
-
Ortho-Formylation: Introduction of a formyl group at the ortho-position to the hydroxyl group of 4-allyl-2-methoxyphenol to yield the final product.
This guide will address potential issues and optimization strategies for each of these key stages.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Claisen Rearrangement of Guaiacol Allyl Ether
Q1: My Claisen rearrangement is not proceeding to completion, or the yield of 4-allyl-2-methoxyphenol is low. What are the common causes and solutions?
A1: Low yield or incomplete reaction in a Claisen rearrangement can be attributed to several factors. This reaction is a thermally driven pericyclic reaction, and temperature is a critical parameter.[1]
| Possible Cause | Suggested Solution |
| Insufficient Temperature | The rearrangement of allyl phenyl ethers typically requires high temperatures, often around 200°C or higher.[2] Ensure your reaction setup can achieve and maintain a stable temperature in this range. |
| Reaction Time Too Short | While higher temperatures accelerate the reaction, insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Presence of Catalysts | The thermal Claisen rearrangement is generally uncatalyzed.[3] However, the presence of certain acidic or basic impurities can sometimes lead to side reactions. Ensure your starting materials and solvent are of high purity. |
| Solvent Effects | While often performed neat, polar solvents can accelerate the Claisen rearrangement.[4] If performing the reaction in a solvent, consider using a high-boiling polar solvent. |
Q2: I am observing the formation of byproducts during the Claisen rearrangement. What are they and how can I minimize them?
A2: The primary byproduct in the Claisen rearrangement of guaiacol allyl ether is the para-rearranged product. The reaction proceeds through a concerted[5][5]-sigmatropic rearrangement.[3]
Caption: Competing ortho and para Claisen rearrangement pathways.
To minimize the formation of the para-isomer, consider the following:
-
Temperature Control: While high temperatures are necessary, excessive heat can sometimes favor the formation of thermodynamic byproducts. Optimize the temperature to favor the kinetic ortho-product.
-
Reaction Environment: The reaction is intramolecular. Running the reaction at a higher concentration (if in solution) can sometimes disfavor intermolecular side reactions, although this is less of a concern for the Claisen rearrangement itself.
Step 2: Ortho-Formylation of 4-Allyl-2-methoxyphenol
Q3: I am struggling with the ortho-formylation step. Which method provides the best yield and regioselectivity for 4-allyl-2-methoxyphenol?
A3: Several methods can be used for the ortho-formylation of phenols. For a substituted phenol like 4-allyl-2-methoxyphenol, the choice of method is crucial for achieving high yield and selectivity.
| Formylation Method | Typical Reagents | Advantages | Disadvantages | Reported Yields (for Phenols) |
| Magnesium Chloride Mediated (Casnati-Skattebøl) | MgCl₂, Paraformaldehyde, Triethylamine | High ortho-selectivity, mild conditions, good yields.[5][6] | Requires anhydrous conditions.[6] | 73-97%[7] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., TFA) | Simple procedure. | Often low yields, can produce multiple products.[8] | 18-41%[3] |
| Reimer-Tiemann Reaction | Chloroform, Strong Base (e.g., NaOH) | Does not require anhydrous conditions.[1] | Often gives a mixture of ortho and para isomers, can be low yielding, biphasic reaction can be problematic.[4][8] | Moderate to good[9] |
Recommendation: The Magnesium Chloride Mediated ortho-formylation is often the most effective method for achieving high yields of the desired ortho-formylated product with excellent regioselectivity.[5][6]
Q4: My ortho-formylation reaction is giving a low yield. What are the common troubleshooting steps?
A4: Low yields in formylation reactions can often be traced back to reaction conditions and reagent quality.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of formylated products. | Incomplete reaction. | - Increase reaction time and monitor by TLC.- For MgCl₂ mediated reaction, ensure all reagents are anhydrous.[6] |
| Decomposition of starting material or product. | - Lower the reaction temperature.- Choose a milder formylation method. | |
| Formation of multiple products. | Reaction is not selective. | - Re-evaluate the choice of formylation method. The MgCl₂ mediated method is highly ortho-selective.[6]- Purify the starting 4-allyl-2-methoxyphenol to remove any reactive impurities. |
| Polyformylation of the aromatic ring. | - Use milder reaction conditions (lower temperature, shorter reaction time). |
Q5: I am observing the formation of a significant amount of the para-formylated isomer in my Reimer-Tiemann reaction. How can I improve ortho-selectivity?
A5: The Reimer-Tiemann reaction can produce both ortho and para isomers. The ratio is influenced by the reaction conditions.
-
Solvent: The choice of solvent can influence the ortho/para ratio.
-
Counter-ion: The nature of the alkali metal cation (from the base) can affect the regioselectivity.
-
Phase-Transfer Catalyst: In the biphasic Reimer-Tiemann reaction, a phase-transfer catalyst can improve the interaction between the aqueous and organic phases, potentially influencing the product distribution.[8]
-
Additives: The use of cyclodextrins has been reported to increase the yield of the para-formylated product in some cases, so their absence is preferable if the ortho isomer is desired.
For high ortho-selectivity, the Magnesium Chloride Mediated method is strongly recommended over the Reimer-Tiemann reaction.[5][6]
Purification
Q6: What is the best method to purify the final product, this compound?
A6: The choice of purification method depends on the purity of the crude product.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and isomeric byproducts. A typical stationary phase is silica gel, and the mobile phase is a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The polarity of the eluent can be gradually increased to elute the compounds based on their polarity.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient purification method. A suitable solvent system should be determined experimentally, where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.
Troubleshooting Purification:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound appears as streaks or bands on the TLC plate. | The compound may be acidic due to oxidation of the aldehyde to a carboxylic acid. | Add a small amount of acetic or formic acid to the developing solvent to suppress ionization. |
| Product "oils out" during recrystallization. | The cooling process is too rapid, or the solvent is not ideal. | Allow the solution to cool slowly. Try a different solvent or a solvent pair (e.g., ethanol/water). |
| Incomplete separation of impurities with similar polarity during column chromatography. | The chosen eluent is not optimal. | Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a finely tuned solvent mixture may be necessary. |
Experimental Protocols
Protocol 1: Claisen Rearrangement of Guaiacol Allyl Ether
-
Allylation of Guaiacol: In a round-bottom flask, dissolve guaiacol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone. Add allyl bromide (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux and monitor the reaction by TLC. Once the reaction is complete, cool the mixture, filter off the solids, and remove the solvent under reduced pressure to obtain crude guaiacol allyl ether.
-
Thermal Rearrangement: Heat the crude guaiacol allyl ether in a sealed tube or a flask equipped with a reflux condenser to 200-220°C. Monitor the progress of the rearrangement by TLC. After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude 4-allyl-2-methoxyphenol can be purified by vacuum distillation or used directly in the next step.
Protocol 2: Magnesium Chloride Mediated Ortho-Formylation
This protocol is adapted from the procedure for the ortho-formylation of phenols.[6]
-
Reaction Setup: In a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).[6]
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) followed by the dropwise addition of triethylamine (2 equivalents). Stir the mixture for 10 minutes at room temperature.[6]
-
Substrate Addition: Add 4-allyl-2-methoxyphenol (1 equivalent) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 75°C). The mixture should turn a bright orange-yellow color. Maintain reflux for 4-8 hours, monitoring the reaction by TLC.[6]
-
Work-up: Cool the reaction mixture to room temperature and add diethyl ether. Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times).[6]
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[6]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. This compound | 22934-51-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the critical Claisen rearrangement step of 2-allyloxy-3-methoxybenzaldehyde.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Insufficient reaction temperature for thermal rearrangement. - Inactive or insufficient Lewis acid catalyst. - Insufficient reaction time. | - For thermal rearrangement, gradually increase the temperature, ensuring it is within the typical range of 180-250°C. Consider using a higher-boiling solvent if necessary.[1] - For Lewis acid-catalyzed reactions, ensure the catalyst is fresh and anhydrous. Increase the catalyst loading if required. Common catalysts include BCl₃, BF₃·OEt₂, AlCl₃, and ZnCl₂.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[1] - Microwave irradiation can be employed to potentially reduce reaction times and improve yields.[1] |
| Formation of Significant Amounts of o-Vanillin (Phenol Cleavage) | - Excessively high reaction temperatures in thermal rearrangement. - Harsh reaction conditions. | - Lower the reaction temperature. The use of a Lewis acid catalyst can promote the rearrangement at or near room temperature, minimizing the cleavage of the allyl group.[1] - For thermal rearrangements, carefully optimize the temperature to find a balance between efficient rearrangement and minimal side product formation. |
| Presence of Regioisomeric Byproduct (para-allyl phenol) | - Electronic effects of substituents on the aromatic ring. Electron-donating groups, like the methoxy group, can favor rearrangement to the para position. | - While the ortho product is generally favored, the formation of the para isomer can be influenced by the reaction conditions. Lewis acid catalysis might offer better control over regioselectivity compared to high-temperature thermal methods. - Careful purification by column chromatography is essential to separate the desired ortho-isomer from any para-isomer formed. |
| Polymerization of the Allyl Group | - High reaction temperatures can sometimes lead to polymerization of the allyl functionality. | - Employing milder reaction conditions, such as those facilitated by a Lewis acid catalyst, can reduce the likelihood of polymerization. |
| Difficult Purification | - Presence of acidic impurities (e.g., from degradation) causing streaking on TLC plates. - Product "oiling out" during recrystallization due to impurities or rapid cooling. | - For streaking on TLC, consider adding a small amount of a volatile acid (e.g., acetic acid) to the eluent to suppress ionization. - If the product oils out during recrystallization, try a different solvent or solvent system. Ensure the solution cools slowly to promote crystal growth. If impurities are suspected, an initial purification by column chromatography before recrystallization is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and established method is a two-step process starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The first step is the O-allylation of the phenolic hydroxyl group of o-vanillin using an allyl halide (like allyl bromide) in the presence of a base (such as potassium carbonate) to form 2-allyloxy-3-methoxybenzaldehyde. The second step is a Claisen rearrangement of this intermediate, which can be induced thermally or by using a Lewis acid catalyst, to yield the desired this compound.
Q2: What are the typical side products in this synthesis?
The main side products encountered during the Claisen rearrangement step are:
-
o-Vanillin: Formed by the cleavage of the allyl ether bond, especially at high temperatures.[1]
-
para-Allyl-2-hydroxy-3-methoxybenzaldehyde: A regioisomer formed when the allyl group migrates to the para position relative to the hydroxyl group. The electronic-donating nature of the methoxy group can make this a competing pathway.
-
Polymeric materials: Resulting from the polymerization of the allyl group under harsh thermal conditions.
Q3: How can I improve the yield and purity of my product?
To improve yield and purity:
-
Optimize the Claisen Rearrangement: For thermal rearrangements, carefully control the temperature to maximize product formation while minimizing side reactions. For catalytic reactions, select an appropriate Lewis acid and optimize its concentration.
-
Effective Purification: Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from starting material and byproducts. Recrystallization can be used as a final purification step.
Q4: What is the role of a Lewis acid in the Claisen rearrangement?
A Lewis acid catalyst can significantly accelerate the Claisen rearrangement, allowing the reaction to proceed at much lower temperatures (often at or near room temperature) compared to the thermal method.[1] This can lead to cleaner reactions with fewer side products, such as those resulting from thermal degradation or cleavage.
Q5: How can I monitor the progress of the reaction?
The progress of both the O-allylation and the Claisen rearrangement can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This allows you to determine when the starting material has been consumed and to identify the formation of the product and any major byproducts.
Experimental Protocols
Protocol 1: O-Allylation of o-Vanillin
Materials:
-
o-Vanillin
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve o-vanillin in anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution.
-
To this stirred suspension, add allyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-allyloxy-3-methoxybenzaldehyde, which can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Thermal Claisen Rearrangement
Materials:
-
2-allyloxy-3-methoxybenzaldehyde
-
High-boiling solvent (e.g., N,N-diethylaniline or decalin)
Procedure:
-
Place the crude 2-allyloxy-3-methoxybenzaldehyde in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling solvent.
-
Heat the mixture to a temperature in the range of 180-250°C.[1]
-
Monitor the reaction by TLC or GC.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
If a non-polar solvent was used, it can be removed under reduced pressure.
-
The crude product can then be purified by column chromatography.
Protocol 3: Lewis Acid-Catalyzed Claisen Rearrangement
Materials:
-
2-allyloxy-3-methoxybenzaldehyde
-
Lewis acid (e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve 2-allyloxy-3-methoxybenzaldehyde in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the Lewis acid catalyst to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the Claisen rearrangement.
References
Technical Support Center: 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde.
Process Workflow & Key Stages
The synthesis of this compound typically involves a multi-step process beginning with guaiacol. The key transformations are O-allylation, followed by a Claisen rearrangement to introduce the allyl group onto the aromatic ring, and finally, formylation to add the aldehyde group. Each of these stages presents unique challenges, particularly during scale-up.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up process.
Issue 1: Low Yield in O-Allylation Step
Q: My O-allylation of guaiacol to form the allyl ether is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in this step are often due to incomplete reaction, side reactions, or suboptimal conditions.
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Incomplete Reaction: Ensure all reagents are dry, particularly the solvent (e.g., acetone) and the base (e.g., potassium carbonate). Water can hydrolyze the allyl halide and consume the base.
-
Side Products: The formation of C-allylated products directly from guaiacol can occur. While typically a minor pathway under these conditions, it can reduce the yield of the desired O-allyl ether.
-
Reagent Stoichiometry: Using a slight excess of the allyl halide and ensuring the base is sufficiently strong and present in adequate amounts can drive the reaction to completion. Some protocols suggest using sodium iodide as a catalyst to improve reaction rates with allyl chloride.[1]
-
Reaction Time & Temperature: The reaction may require several hours at reflux to go to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Issue 2: Poor Conversion or Tar Formation During Claisen Rearrangement
Q: When heating the guaiacol allyl ether, I'm getting a significant amount of starting material back, or the reaction mixture is turning into a dark, tarry mess. How can I improve the Claisen rearrangement?
A: The Claisen rearrangement is a thermal process that requires careful temperature control.
-
Suboptimal Temperature: This rearrangement requires high temperatures, often between 170-210°C.[1] Insufficient heat will lead to poor conversion.
-
Thermal Runaway & Decomposition: Conversely, excessive temperatures or poor heat distribution on a larger scale can cause a vigorous, exothermic reaction, leading to a rapid temperature increase and decomposition of the product into resinous byproducts.[1]
-
Scale-up Solution: For larger batches, ensure efficient stirring and gradual heating. Use a high-boiling, inert solvent like dimethylformamide (DMF) or N,N-diethylaniline to moderate the reaction temperature and improve heat transfer.[2]
-
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[1]
Issue 3: Low Yield and Poor Regioselectivity in Formylation Step
Q: The final formylation step is giving me a low yield of the desired 5-allyl product, and I'm seeing other isomers. What can I do?
A: Formylation of substituted phenols can be challenging. The choice of method is critical. The two most common methods are the Duff reaction and the Reimer-Tiemann reaction.
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol/boric acid or trifluoroacetic acid). It is known for favoring ortho-formylation.[3] However, it is also known for being generally inefficient with low yields.[3][4]
-
Optimization: Recent developments have shown that mechanochemical (solid-phase) Duff reactions can improve yields and reduce work-up steps.[5]
-
-
Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base (e.g., NaOH).[6] While it also favors ortho-formylation, it can suffer from several drawbacks.
-
Harsh Conditions: The reaction is run at elevated temperatures (60-70°C) under strongly basic conditions, which can lead to byproduct and tar formation.[7]
-
Dichlorocarbene Intermediate: The reactive intermediate, dichlorocarbene (:CCl₂), is highly reactive and can lead to side reactions if not controlled.[8][9]
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Phase Transfer: The reaction is biphasic, requiring vigorous stirring to be effective.[7] Using a phase-transfer catalyst can sometimes improve results.
-
A more modern and often higher-yielding alternative for ortho-formylation is the use of magnesium chloride, triethylamine, and paraformaldehyde.[10][11] This method often gives excellent regioselectivity and high yields under milder conditions.[11]
Issue 4: Difficulty in Final Product Purification
Q: I am struggling to get my final product pure. Column chromatography is slow and recrystallization attempts fail or result in an oil.
A: Purification can be challenging due to the presence of unreacted starting material (4-allylguaiacol) and potentially isomeric byproducts.
-
Column Chromatography:
-
Streaking/Poor Separation: If the product streaks on the column, it may indicate it is too acidic or the silica gel is too active. Adding a small amount of a mild base like triethylamine (0.1-1%) to the eluent can help.[12]
-
Solvent System: A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether. Start with a low polarity and gradually increase it to elute your product.
-
-
Recrystallization:
-
"Oiling Out": This happens when the product's melting point is lower than the boiling point of the solvent or when impurities prevent crystal lattice formation.[12] The reported melting point is 48-52°C.[13]
-
Solvent Choice: Try a solvent pair system. Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexane) until the solution becomes cloudy. Gentle heating to clarify followed by slow cooling can induce crystallization.
-
-
Acid/Base Wash: Before chromatography or recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). This can remove acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for this synthesis? A1: The overall yield is highly dependent on the efficiency of each step, particularly the formylation. While the allylation and rearrangement steps can proceed with yields of 70-80% or higher, the formylation step can be much lower. For example, the Duff reaction is noted for often having low yields.[4] A well-optimized process using modern formylation techniques might achieve an overall yield in the range of 40-60%.
Q2: Are there any major safety concerns when scaling up this process? A2: Yes. The Claisen rearrangement can be highly exothermic and presents a risk of thermal runaway if not properly controlled.[1] The Reimer-Tiemann reaction is also exothermic once initiated and involves the use of chloroform, a toxic and regulated solvent.[7] A thorough safety assessment, such as a "Safety by Design" (SbD) approach, is crucial before any scale-up, especially for the Duff and Reimer-Tiemann reactions.[14]
Q3: Can I perform the formylation at the para-position instead of the ortho-position? A3: Most formylation methods for phenols strongly favor substitution at the ortho-position relative to the hydroxyl group.[3][11] Achieving para-selectivity would likely require blocking the ortho-positions first, performing the formylation, and then deprotecting, which adds complexity to the synthesis.
Q4: What are the key analytical techniques to monitor the reaction and check final purity? A4:
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most definitive method for confirming the structure of intermediates and the final product, and for identifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile byproducts.
-
Melting Point: A simple and effective way to assess the purity of the final crystalline product.[13]
Data & Protocols
Table 1: Comparison of Aromatic Formylation Methods
| Method | Reagents | Typical Conditions | Advantages | Common Scale-Up Challenges |
| Reimer-Tiemann | Phenol, CHCl₃, Strong Base (e.g., NaOH) | 60-70°C, Biphasic | Well-established | Harsh conditions, tar formation, use of chloroform, exothermic nature.[7][8] |
| Duff | Phenol, Hexamethylenetetramine (HMTA), Acid | Heat (e.g., Glycerol, TFA) | Simple reagents | Generally low yields, often requires harsh acidic conditions.[3][4] |
| MgCl₂/Paraform. | Phenol, MgCl₂, Et₃N, Paraformaldehyde | Reflux in THF or ACN | High ortho-selectivity, high yields, milder conditions.[10][11] | Requires anhydrous conditions, paraformaldehyde quality can vary. |
Protocol: High-Yield Ortho-Formylation of a Phenol (General Procedure)
This protocol is adapted from a general method for ortho-formylation and should be optimized for 4-allylguaiacol.[11]
-
Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet.
-
Reagent Addition: Anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.) are added to the flask under a positive pressure of inert gas.
-
Solvent & Base: Dry tetrahydrofuran (THF) is added, followed by the dropwise addition of dry triethylamine (2.0 eq.). The mixture is stirred for 10-15 minutes.
-
Substrate Addition: The phenol substrate (4-allylguaiacol, 1.0 eq.) is added dropwise via syringe.
-
Reaction: The reaction mixture is heated to a gentle reflux (approx. 70-75°C) for 2-4 hours. The progress should be monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction is diluted with diethyl ether. The organic phase is washed successively with 1N HCl (3 times) and water (3 times).
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Exploring allylation and claisen rearrangement as a novel chemical modification of lignin :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 7. benchchem.com [benchchem.com]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. This compound CAS#: 22934-51-6 [amp.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two primary and most common starting materials for the synthesis of this compound are vanillin and eugenol .
Q2: What are the key reactions involved in the synthesis from these starting materials?
A2: The synthetic route from vanillin typically involves two key steps:
-
Williamson Ether Synthesis: Allylation of the phenolic hydroxyl group of vanillin to form 4-allyloxy-3-methoxybenzaldehyde.
-
Claisen Rearrangement: A thermal or microwave-assisted[1][1]-sigmatropic rearrangement of the allyl ether to yield the desired ortho-allyl product.
The synthetic route from eugenol (4-allyl-2-methoxyphenol) involves a direct ortho-formylation reaction to introduce an aldehyde group at the position ortho to the hydroxyl group. Common methods for this transformation include the Duff reaction and the Reimer-Tiemann reaction .
Q3: What are the most likely byproducts to be formed during the synthesis?
A3: The formation of byproducts is dependent on the chosen synthetic route:
-
Vanillin Route (Claisen Rearrangement): The most probable byproduct is the para-rearranged isomer, 3-allyl-4-hydroxy-5-methoxybenzaldehyde . This can occur due to the electronic directing effects of the methoxy group. Incomplete reaction can also leave unreacted 4-allyloxy-3-methoxybenzaldehyde .
-
Eugenol Route (Ortho-formylation): A common issue with formylation reactions on phenols is the formation of a mixture of isomers. Therefore, the para-formylated isomer , 3-allyl-4-hydroxy-5-methoxybenzaldehyde, is a likely byproduct. The Duff reaction is known to sometimes yield a mixture of ortho and para products. The Reimer-Tiemann reaction can also produce para-isomers, although it generally favors ortho-substitution.[2][3] Other potential side products can include polymeric materials or, in the case of some formylation methods, methoxymethyl ethers.[4]
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the consumption of the starting material and the formation of the product and any byproducts. A change in the retention factor (Rf) will indicate the transformation. For example, the product, this compound, is generally more polar than its ether precursor in the vanillin route, resulting in a lower Rf value.
Troubleshooting Guides
Synthesis Route 1: From Vanillin via Claisen Rearrangement
Issue 1: Low or No Conversion of 4-allyloxy-3-methoxybenzaldehyde to the Desired Product
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Temperature or Time | The Claisen rearrangement is a thermal process. If using conventional heating, ensure the solvent (e.g., N,N-dimethylaniline, N-methyl-2-pyrrolidone) reaches a sufficiently high temperature (typically 180-220 °C) and maintain it for an adequate duration.[5] If using microwave irradiation, ensure the correct temperature and time parameters are set.[6] |
| Solvent Issues | Use a high-boiling point, inert solvent to achieve the necessary temperature for the rearrangement. Ensure the solvent is dry, as moisture can potentially interfere with the reaction. |
| Starting Material Purity | Impurities in the 4-allyloxy-3-methoxybenzaldehyde could inhibit the reaction. Purify the starting material by column chromatography or recrystallization if necessary. |
Issue 2: Formation of a Significant Amount of the para-Rearranged Byproduct (3-allyl-4-hydroxy-5-methoxybenzaldehyde)
| Possible Cause | Troubleshooting Step |
| Electronic Effects | The electron-donating methoxy group can favor the formation of the para-isomer.[7] While difficult to completely avoid, optimizing reaction conditions can help. |
| Reaction Conditions | Experiment with slightly lower reaction temperatures or shorter reaction times to potentially favor the kinetically controlled ortho-product over the thermodynamically favored para-product. However, this may also lead to lower overall conversion. |
| Steric Hindrance | This is less of a concern for this specific substrate as the ortho position is unhindered. |
Issue 3: Difficulty in Separating the Desired ortho-Product from the para-Byproduct
| Possible Cause | Troubleshooting Step |
| Similar Polarity | The ortho and para isomers can have very similar polarities, making separation by column chromatography challenging. |
| Column Chromatography Optimization | Use a long column with a shallow solvent gradient. A good starting point for the eluent system is a mixture of petroleum ether and ethyl acetate, starting with a low polarity (e.g., 95:5) and gradually increasing the ethyl acetate concentration.[8] Careful monitoring of fractions by TLC is crucial. |
| Recrystallization | If the product mixture is obtained as a solid, fractional recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be effective.[8] |
Synthesis Route 2: From Eugenol via Ortho-Formylation (Duff or Reimer-Tiemann Reaction)
Issue 1: Low Yield of the Desired Aldehyde
| Possible Cause | Troubleshooting Step |
| Inefficient Reaction (Duff Reaction) | The Duff reaction is notoriously low-yielding.[3] Ensure anhydrous conditions are maintained during the initial stages of the reaction.[4] Consider using a modified Duff reaction protocol if available. |
| Suboptimal Conditions (Reimer-Tiemann) | This reaction requires a biphasic system and vigorous stirring to ensure proper mixing of the reagents.[3] The temperature needs to be carefully controlled, as the reaction can be exothermic.[3] |
| Decomposition of Starting Material or Product | Phenolic compounds can be sensitive to harsh reaction conditions. Ensure the temperature and reaction time are not excessive. |
Issue 2: Formation of a Mixture of ortho and para Isomers
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | Both the Duff and Reimer-Tiemann reactions can produce a mixture of ortho and para isomers, especially with activated phenols like eugenol.[7] |
| Reaction Conditions | For the Reimer-Tiemann reaction, the ortho-isomer is generally favored. To potentially increase ortho-selectivity, ensure a high concentration of the phenoxide ion. |
| Separation of Isomers | Separation of the ortho and para isomers can be achieved by column chromatography, similar to the method described for the Claisen rearrangement byproducts. Due to the potential for intramolecular hydrogen bonding in the ortho-isomer, it may have slightly different chromatographic behavior than the para-isomer. Fractional distillation under reduced pressure might also be a possibility if the boiling points of the isomers are sufficiently different. |
Issue 3: Complex Reaction Mixture with Tarry Byproducts
| Possible Cause | Troubleshooting Step |
| Side Reactions | The Reimer-Tiemann reaction, in particular, can produce dark, tarry substances, especially with electron-rich phenols.[9] This can be due to polymerization or other side reactions of the reactive dichlorocarbene intermediate. |
| Reaction Control | Carefully control the addition of chloroform and the reaction temperature to minimize exothermic runaway reactions.[3] Using a phase-transfer catalyst might improve the reaction's efficiency and reduce byproduct formation. |
| Work-up and Purification | After the reaction, a thorough work-up is necessary. This may involve filtration to remove solid byproducts, followed by extraction. The crude product will likely require purification by column chromatography. Using a less polar solvent system initially can help to remove non-polar tarry materials before eluting the desired product with a more polar solvent. |
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Synthesis from Vanillin (Claisen Rearrangement) | Synthesis from Eugenol (Ortho-formylation) |
| Starting Material | Vanillin | Eugenol (4-allyl-2-methoxyphenol) |
| Key Reactions | Williamson Ether Synthesis, Claisen Rearrangement | Duff Reaction or Reimer-Tiemann Reaction |
| Potential Byproducts | 3-allyl-4-hydroxy-5-methoxybenzaldehyde (para-isomer), unreacted 4-allyloxy-3-methoxybenzaldehyde | 3-allyl-4-hydroxy-5-methoxybenzaldehyde (para-isomer), polymeric tars, methoxymethyl ethers |
| Reported Yields | A 92% yield has been reported for the Claisen rearrangement step.[6] | The Duff formylation of eugenol has been reported with a 30% yield.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Vanillin
Step 1: Synthesis of 4-allyloxy-3-methoxybenzaldehyde
-
Dissolve vanillin (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-allyloxy-3-methoxybenzaldehyde.
Step 2: Claisen Rearrangement to this compound
-
Dissolve 4-allyloxy-3-methoxybenzaldehyde (1 equivalent) in N-methyl-2-pyrrolidone (NMP).
-
Heat the solution in a microwave reactor at 200°C for 3 hours.[6] Monitor the reaction by TLC.
-
After completion, cool the mixture, add water, and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: petroleum ether-ethyl acetate) to obtain this compound as a white solid.[6]
Protocol 2: Synthesis of this compound from Eugenol (General Protocol)
Duff Reaction (Illustrative)
-
In a flask equipped with a reflux condenser, add eugenol (1 equivalent), hexamethylenetetramine (1.5 equivalents), and glacial acetic acid.
-
Heat the mixture at a reflux temperature of around 125°C for several hours, monitoring the reaction by TLC.
-
After cooling, hydrolyze the reaction mixture by adding an aqueous acid solution (e.g., dilute HCl) and heating.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to separate the ortho and para isomers.
Reimer-Tiemann Reaction (General)
-
Dissolve eugenol (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 20-40%).
-
Add chloroform (2-3 equivalents) and vigorously stir the biphasic mixture.
-
Heat the reaction to around 60-70°C for several hours, monitoring by TLC.[11]
-
After cooling, acidify the aqueous layer with dilute acid (e.g., HCl) to a pH of approximately 4-5.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired ortho-aldehyde from byproducts.
Visualizations
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. magritek.com [magritek.com]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. longdom.org [longdom.org]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Claisen Rearrangement of Allyl Phenyl Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Claisen rearrangement of allyl phenyl ethers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Claisen rearrangement of allyl phenyl ethers in a question-and-answer format.
1. Why is my Claisen rearrangement not proceeding or giving a low yield?
Several factors can contribute to a sluggish or low-yielding reaction. High reaction temperatures are typically required to overcome the activation energy of this concerted pericyclic reaction.[1][2]
-
Insufficient Temperature: The rearrangement often requires temperatures upwards of 180-250 °C.[3][4] Consider increasing the reaction temperature incrementally.
-
Solvent Choice: While the reaction can be run neat, high-boiling point, polar solvents can accelerate the reaction.[5] Commonly used solvents include N,N-diethylaniline, decalin, or propylene carbonate.[6]
-
Reaction Time: Depending on the substrate and temperature, the reaction can take anywhere from a few hours to over 100 hours to reach completion.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Substrate Reactivity: Electron-donating groups on the aromatic ring can sometimes slow down the reaction, while electron-withdrawing groups may favor migration to a specific position.[2][7]
2. My reaction is producing a mixture of ortho- and para-isomers. How can I improve the regioselectivity?
The formation of both ortho- and para-allyl phenols is a common outcome. The initial[2][2]-sigmatropic rearrangement yields the ortho-substituted product.[1][8] However, if both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-product.[1][8]
-
Steric Hindrance: If one ortho position is sterically hindered, the rearrangement will preferentially occur at the less hindered position. If both ortho positions are substituted, the reaction will exclusively yield the para-product.[1][9]
-
Electronic Effects: The electronic nature of substituents on the aromatic ring can influence the regioselectivity. Electron-withdrawing groups at the meta-position tend to direct the rearrangement to the ortho-position, while electron-donating groups can favor the para-position.[2]
-
Catalysts: Lewis acids such as boron trichloride (BCl₃) or titanium tetrachloride (TiCl₄) can promote the rearrangement at lower temperatures and may influence the ortho/para selectivity.
3. I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
Besides the desired rearranged products, several side reactions can occur.
-
Cleavage of the Ether: At high temperatures, the allyl phenyl ether can cleave to form phenol and allene or other propylene derivatives.
-
Cyclization: The rearranged ortho-allylphenol can sometimes undergo intramolecular cyclization to form dihydrofuran derivatives.
-
Polymerization: Allyl compounds can be prone to polymerization at elevated temperatures.
To minimize byproducts:
-
Optimize Temperature and Reaction Time: Use the lowest temperature and shortest time necessary for the rearrangement to occur.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and other side reactions.[7]
-
Radical Inhibitors: The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), can sometimes suppress polymerization.
4. How can I effectively purify the rearranged product?
Purification can often be achieved through a combination of techniques.
-
Acid-Base Extraction: Since the product is a phenol, it is acidic. This property can be exploited for purification. The crude reaction mixture can be dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with an aqueous base (e.g., sodium hydroxide) to extract the phenolic product into the aqueous layer. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified phenol, which can be extracted back into an organic solvent.[10]
-
Column Chromatography: If extraction does not provide sufficient purity, silica gel column chromatography is a common subsequent step.[7] A mixture of hexane and ethyl acetate is a typical eluent system.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Claisen rearrangement of various substituted allyl phenyl ethers.
| Entry | Substrate (Allyl Phenyl Ether) | Temperature (°C) | Time (h) | Solvent | Product(s) | Yield (%) | Reference |
| 1 | Allyl phenyl ether | 200 | 3 | Neat | 2-Allylphenol | ~75 | [3] |
| 2 | Allyl p-tolyl ether | 210 | 5 | N,N-Diethylaniline | 2-Allyl-4-methylphenol | ~80 | - |
| 3 | Allyl p-chlorophenyl ether | 220 | 4 | Decalin | 2-Allyl-4-chlorophenol | ~85 | [11] |
| 4 | 2,6-Dimethylallyl phenyl ether | 180 | 6 | Neat | 4-Allyl-2,6-dimethylphenol | >90 | [9] |
| 5 | Allyl m-methoxyphenyl ether | 190 | 8 | N,N-Diethylaniline | Mixture of 2-allyl-3-methoxyphenol and 4-allyl-3-methoxyphenol | - | [2] |
Key Experimental Protocols
Protocol 1: General Procedure for Thermal Claisen Rearrangement
This protocol outlines a general method for the thermal rearrangement of an allyl phenyl ether.
Materials:
-
Allyl phenyl ether derivative
-
High-boiling solvent (e.g., N,N-diethylaniline, decalin) or neat
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Place the allyl phenyl ether (1.0 eq) in the round-bottom flask.
-
If using a solvent, add it to the flask (concentration typically 0.1-1 M).
-
Flush the system with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 180-250 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete (the starting material is consumed), cool the mixture to room temperature.
-
If the reaction was run neat, dissolve the residue in a suitable organic solvent like diethyl ether.
-
Proceed with the purification as described in the FAQ section (e.g., acid-base extraction followed by column chromatography).
Protocol 2: Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis)
This protocol describes a common method for preparing the starting material for the Claisen rearrangement.[7]
Materials:
-
Phenol derivative (1.0 eq)
-
Allyl bromide (1.1-1.5 eq)
-
Base: Potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq)
-
Solvent: Acetone or Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a solution of the phenol in the chosen solvent, add the base portion-wise at room temperature.
-
Stir the mixture for 15-30 minutes.
-
Add allyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-60 °C) until the starting phenol is consumed (monitored by TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Mechanism of the aromatic Claisen rearrangement.
Caption: Troubleshooting workflow for the Claisen rearrangement.
References
- 1. Claisen Rearrangement [organic-chemistry.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. Solved Claisen rearrangement of an allyl phenyl ether with | Chegg.com [chegg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Claisen rearrangement of allylpara-substituted phenyl ethers using microreactors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing byproduct formation in the formylation of eugenol derivatives
Welcome to the technical support center for the formylation of eugenol derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to preventing byproduct formation during the formylation of eugenol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the formylation of eugenol?
A1: The primary byproducts are the para-formylated isomer (4-allyl-5-hydroxy-2-methoxybenzaldehyde) and diformylated products. The electron-donating hydroxyl and methoxy groups on the eugenol ring activate both the ortho and para positions for electrophilic substitution.[1][2][3] Additionally, under certain conditions, polymerization of the allyl side chain or the formation of methoxymethyl (MOM) ethers as byproducts with prolonged reaction times can occur.[4]
Q2: Which formylation reaction is best for selectively obtaining the ortho-formyl eugenol derivative?
A2: Several methods can be employed, each with its own advantages and disadvantages. The Reimer-Tiemann reaction is a classic method that generally favors ortho-formylation of phenols.[2][5] Another highly effective method for selective ortho-formylation involves the use of magnesium dichloride (MgCl₂) and paraformaldehyde, which has been shown to give high yields of salicylaldehydes with excellent regioselectivity.[6] The Duff reaction can also be used, though it is often reported to be less efficient.[7]
Q3: Can I prevent the formation of the para-isomer completely?
A3: Completely preventing the formation of the para-isomer is challenging due to the electronic nature of the eugenol ring. However, the ortho-to-para ratio can be significantly influenced by the choice of formylation method and reaction conditions. Methods that involve chelation control, such as the MgCl₂/paraformaldehyde system, tend to provide higher ortho-selectivity.
Q4: How can I avoid polymerization of the allyl group during the reaction?
A4: Polymerization is often initiated by radical species. To minimize this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use radical scavengers if necessary. Additionally, reaction conditions that avoid high temperatures for extended periods can help reduce polymerization.
Q5: Is it necessary to protect the phenolic hydroxyl group of eugenol before formylation?
A5: Protecting the hydroxyl group is a common strategy to control the regioselectivity of electrophilic aromatic substitution reactions.[8][9][10] By converting the hydroxyl group to a less activating or a sterically bulky group, you can influence the position of formylation. For instance, converting the hydroxyl to a bulky silyl ether could favor formylation at the less hindered para-position. Conversely, some highly ortho-selective methods rely on the presence of the free hydroxyl group for chelation-controlled directing effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired ortho-formylated product | - Inefficient formylation reaction.- Formation of multiple byproducts.- Sub-optimal reaction conditions (temperature, time, stoichiometry). | - Switch to a more ortho-selective method like the MgCl₂/paraformaldehyde procedure.[6]- Carefully control the stoichiometry of the reagents.- Optimize reaction temperature and time through small-scale trial reactions. |
| High proportion of the para-formylated byproduct | - The chosen formylation method has low regioselectivity.- Steric hindrance at the ortho-position if a bulky derivative is used. | - Employ a chelation-controlled formylation method (e.g., MgCl₂/paraformaldehyde).- For Reimer-Tiemann, using a phase-transfer catalyst may improve ortho-selectivity.[5] |
| Formation of diformylated products | - High reactivity of the eugenol ring.- Excess formylating agent. | - Reduce the molar equivalent of the formylating agent.- Monitor the reaction closely (e.g., by TLC) and stop it once the mono-formylated product is maximized. |
| Reaction mixture turns dark/polymeric | - Polymerization of the allyl side chain.- Degradation of the starting material or product under harsh conditions. | - Ensure the reaction is carried out under an inert atmosphere.- Lower the reaction temperature.- Consider adding a radical inhibitor if polymerization is suspected. |
| Formation of an unexpected byproduct (e.g., MOM ether) | - Prolonged reaction times in the presence of reagents like paraformaldehyde.[4] | - Reduce the reaction time.- Follow the reaction progress by TLC or GC to determine the optimal endpoint. |
| Low conversion of starting material | - Insufficiently activating conditions.- Deactivation of the catalyst or reagent. | - Increase the reaction temperature or time, while monitoring for byproduct formation.- Ensure the reagents are pure and dry.- For Vilsmeier-Haack, ensure the Vilsmeier reagent is properly formed.[11][12][13] |
Quantitative Data Summary
| Formylation Method | Substrate | Typical ortho-Product Yield | Key Byproducts | Reference |
| Duff Reaction | Phenols | 15-20% | para-isomer, polymeric material | [7] |
| Reimer-Tiemann | Phenol | ~50% | para-hydroxybenzaldehyde (~15%) | [14] |
| MgCl₂/Paraformaldehyde | Phenol | 81% (ortho only) | MOM-ethers (with long reaction times) | [4][15] |
| Vilsmeier-Haack | Electron-rich arenes | Good to Excellent | Isomeric products, depending on substrate | [16] |
Detailed Experimental Protocols
High-Selectivity ortho-Formylation of Eugenol using MgCl₂ and Paraformaldehyde
This method is adapted from procedures known for high ortho-selectivity on phenols.[6]
Materials:
-
Eugenol
-
Magnesium dichloride (MgCl₂), anhydrous
-
Paraformaldehyde
-
Triethylamine (Et₃N), distilled
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous MgCl₂ (1.2 equivalents) and anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen).
-
Add eugenol (1 equivalent) to the suspension.
-
Slowly add triethylamine (2.5 equivalents) to the reaction mixture and stir for 30 minutes at room temperature.
-
Add paraformaldehyde (2.5 equivalents) in one portion.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to 0°C in an ice bath.
-
Slowly quench the reaction by adding 1M HCl until the pH is acidic (~pH 2-3).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ortho-formylated eugenol.
Visualizing Reaction Pathways and Workflows
Caption: Decision workflow for selecting a formylation method for eugenol derivatives.
Caption: Simplified mechanism of the Reimer-Tiemann reaction on eugenol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. jocpr.com [jocpr.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurity is the corresponding carboxylic acid, 5-Allyl-2-hydroxy-3-methoxybenzoic acid, formed by the oxidation of the aldehyde group. Other potential impurities can include unreacted starting materials from the synthesis, such as eugenol, and side-products from the formylation reaction, which may include isomers or polymeric materials, especially if reaction conditions are not carefully controlled.
Q2: My purified product has a low or broad melting point. What is the likely cause?
A2: A low or broad melting point is a strong indicator of impurities. The presence of residual solvents, the carboxylic acid impurity, or other synthetic byproducts can depress and broaden the melting point range. We recommend assessing the purity of your sample using Thin Layer Chromatography (TLC) to identify the number of components present.
Q3: I see streaking or tailing of my product spot on the TLC plate. What could be the reason?
A3: Streaking on a TLC plate is often caused by the presence of acidic impurities, such as 5-Allyl-2-hydroxy-3-methoxybenzoic acid. The interaction of the acidic proton with the silica gel stationary phase can lead to this phenomenon. To mitigate this, you can add a small amount of a volatile acid, like acetic acid or formic acid, to your developing solvent system. This will suppress the ionization of the acidic impurity and result in a more defined spot. Another reason for streaking could be overloading the sample on the TLC plate; try spotting a more dilute solution.[1]
Q4: Which purification technique is more suitable for this compound: column chromatography or recrystallization?
A4: The choice of purification method depends on the impurity profile of your crude product.
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Recrystallization is highly effective for removing small amounts of impurities when a suitable solvent is identified. It is a good option if your crude product is already relatively pure.
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Column chromatography is excellent for separating the desired product from impurities with different polarities, especially when multiple impurities are present or when impurities have similar solubility characteristics to the product.[1] For a highly impure mixture, it is often beneficial to first perform column chromatography followed by recrystallization of the isolated product to achieve high purity.[1]
Q5: Are there any alternative purification methods for this aldehyde?
A5: Yes, a common alternative method for purifying aldehydes is through the formation of a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a solid adduct that can be separated by filtration. The aldehyde can then be regenerated by treating the adduct with a mild acid or base. This technique is particularly useful for separating the aldehyde from non-carbonyl containing impurities.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of the product | 1. The compound is irreversibly adsorbing to the silica gel. 2. The eluent is not polar enough to effectively elute the compound. 3. The compound is volatile and co-evaporating with the solvent during rotary evaporation. | 1. Deactivate the silica gel by adding a small percentage of triethylamine (0.1-1%) to the eluent. 2. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1] 3. Use a rotary evaporator at a reduced temperature and pressure to minimize product loss.[1] |
| Co-elution of impurities with the product | 1. The solvent system does not provide adequate separation. 2. The column was overloaded with the crude product. | 1. Optimize the solvent system using TLC. A shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture may be necessary. 2. Use a larger column or reduce the amount of crude product loaded onto the column. |
| Product elutes as broad bands or streaks | 1. The presence of the acidic carboxylic acid impurity. 2. The sample was not loaded onto the column in a concentrated band. | 1. Add a small amount of acetic or formic acid to the eluent to suppress ionization of the acidic impurity.[1] 2. Dissolve the crude product in a minimal amount of the initial eluent for loading. For less soluble compounds, consider the "dry loading" method where the product is adsorbed onto a small amount of silica gel before being added to the column.[1] |
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | 1. The cooling process is too rapid. 2. The chosen solvent is not ideal for this compound. 3. The presence of significant impurities is inhibiting crystal formation. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] 2. Experiment with different solvent systems. A solvent pair, such as ethanol/water or hexane/ethyl acetate, might be more effective.[1] 3. Purify the crude product by column chromatography before attempting recrystallization.[1] |
| Poor recovery of crystals | 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration. |
| No crystal formation upon cooling | 1. The solution is not supersaturated. 2. Lack of nucleation sites for crystal growth. | 1. Reduce the volume of the solvent by heating. 2. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. If available, add a seed crystal of the pure compound. |
| Purified product is still impure | 1. Incomplete removal of impurities. 2. Co-crystallization of impurities with the product. | 1. Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. 2. A second recrystallization may be necessary. If impurities persist, consider purifying by column chromatography first. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
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Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle and add a thin layer of sand to the top.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, use the dry loading method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.[1]
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Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the compounds.[1]
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Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. For this compound, a mixed solvent system like ethanol/water or methanol/water is often effective.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot primary solvent (e.g., ethanol or methanol) required to just dissolve the solid.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: To the hot solution, add the anti-solvent (water) dropwise until the solution becomes faintly cloudy. Reheat the solution until it becomes clear again. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. Dry the crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Purification Method Comparison for Substituted Benzaldehydes (Illustrative Data)
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Column Chromatography | 60-85 | >98 | Excellent separation of multiple impurities; adaptable to a wide range of polarities. | More time-consuming; requires larger volumes of solvent; potential for product loss on the column. |
| Recrystallization | 70-95 | >99 (after optimization) | Simple and effective for removing small amounts of impurities; can yield highly pure crystals. | Requires finding a suitable solvent system; may not be effective for complex mixtures; "oiling out" can be an issue. |
| Bisulfite Adduct Formation | 50-80 | >97 | Highly specific for aldehydes; excellent for removing non-carbonyl impurities. | Involves an additional chemical reaction and regeneration step; may not be suitable for all aldehydes. |
Note: The values in this table are illustrative and can vary significantly based on the specific impurities and experimental conditions.
Visualizations
References
Technical Support Center: Purification of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Allyl-2-hydroxy-3-methoxybenzaldehyde (also known as 5-allylvanillin).
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Purification
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Question: I am experiencing a significant loss of product after performing column chromatography or recrystallization. What are the possible causes and solutions?
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Answer: Low recovery is a common issue in the purification of phenolic compounds. Several factors could be contributing to this problem.
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Inappropriate Solvent System for Recrystallization: The chosen solvent may be too good at dissolving the compound even at low temperatures, leading to significant loss in the mother liquor.
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Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider using a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) to fine-tune the solubility.
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Improper Column Chromatography Conditions: The chosen eluent for column chromatography might be too polar, causing your compound to elute too quickly with impurities. Conversely, if the eluent is not polar enough, the compound may not elute at all or result in significant tailing.
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Solution: Optimize the mobile phase for column chromatography using thin-layer chromatography (TLC) first. The ideal solvent system should give your product an Rf value of 0.25-0.35 for good separation. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can also improve separation and yield.
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Product Adsorption on Silica Gel: Phenolic compounds can sometimes irreversibly adsorb to the silica gel stationary phase, especially if the silica is slightly acidic.
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Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to the eluent.
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Multiple Transfers and Handling Steps: Each transfer of the product from one container to another can result in some loss.
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Solution: Minimize the number of transfers. Ensure that you are thoroughly rinsing all glassware that was in contact with your product to recover as much material as possible.[1]
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Issue 2: Persistent Impurities After Purification
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Question: After purification, I still observe impurities in my this compound sample when analyzed by NMR or GC-MS. How can I identify and remove them?
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Answer: The nature of the impurities depends heavily on the synthetic route used to prepare the compound. A common method for synthesizing this compound is the Claisen rearrangement of eugenol derivatives.
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Common Impurities:
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Unreacted Starting Material (e.g., Eugenol): If the reaction did not go to completion, you might have residual starting material.
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Isomeric Byproducts: The aromatic Claisen rearrangement can sometimes yield isomeric products. For instance, the allyl group might migrate to a different position on the aromatic ring.
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Oxidation Products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over time.
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Identification and Removal:
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Spectroscopic Analysis: Use NMR (¹H and ¹³C) and GC-MS to identify the structure of the impurities. Compare the spectra of your purified product with literature data for the expected impurities.
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Column Chromatography: A well-optimized column chromatography protocol with a shallow gradient elution can effectively separate isomers and other byproducts with similar polarities.
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Acid-Base Extraction: If you have acidic impurities like the corresponding carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will move to the aqueous layer.
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Recrystallization: For crystalline solids, multiple recrystallizations can be performed to improve purity. However, this may lead to a lower yield.
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Issue 3: Oily Product Instead of a Solid
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Question: My purified this compound is an oil, but the literature reports it as a solid. What could be the reason?
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Answer: The presence of impurities is the most likely reason for your product being an oil instead of a solid. Even small amounts of impurities can disrupt the crystal lattice and prevent solidification.
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Solutions:
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Re-purification: Attempt to re-purify your product using a different method. If you initially used column chromatography, try recrystallization, and vice-versa.
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Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization by dissolving the impurities and leaving the more crystalline product behind.
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Seeding: If you have a small crystal of the pure compound, you can add it to the oil to induce crystallization.
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Solvent Removal: Ensure that all residual solvent from the purification process has been thoroughly removed under high vacuum.
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Frequently Asked Questions (FAQs)
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Q1: What are the typical physical properties of pure this compound?
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A1: Pure this compound is typically a solid at room temperature. Its reported melting point is around 48 °C.
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Q2: What is a good starting solvent system for column chromatography?
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A2: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent. The optimal ratio should be determined by TLC analysis.
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Q3: What is a suitable solvent for recrystallization?
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A3: A mixture of ethanol and water is often a good choice for recrystallizing phenolic compounds. The compound is typically dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon cooling, the pure compound should crystallize out. Other solvent systems like hexane/ethyl acetate can also be explored.
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Q4: How can I monitor the purity of my compound during the purification process?
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A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of your desired compound from impurities. For a more quantitative assessment of purity, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
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Data Presentation
The following table provides a representative example of how the purity of this compound might improve with different purification techniques. Please note that these are hypothetical values and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (GC-MS Area %) | Purity After 1st Pass (GC-MS Area %) | Purity After 2nd Pass (GC-MS Area %) | Typical Yield (%) |
| Recrystallization | 85% | 95% | 98% | 60-80% |
| Column Chromatography | 85% | 97% | >99% | 70-90% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
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Column Packing: Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles. Add another layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the starting eluent (e.g., 95:5 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel column.
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Elution: Begin eluting the column with the starting solvent mixture, collecting fractions in test tubes.
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Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot solvent (e.g., ethanol) and swirl to dissolve.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: To the hot solution, add a hot co-solvent (e.g., water) dropwise until the solution becomes slightly turbid.
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Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold solvent mixture.
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Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Schiff Base Formation with 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases using 5-Allyl-2-hydroxy-3-methoxybenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My reaction is not proceeding, or the yield is very low. What are the common causes and solutions?
Low or no yield in Schiff base formation can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Troubleshooting Low Yield:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inadequate Catalyst | The condensation reaction for Schiff base formation is often catalyzed by a small amount of acid or base.[1][2] - Acid Catalysis: Add a few drops of glacial acetic acid or concentrated sulfuric acid to the reaction mixture.[2][3][4][5] - Base Catalysis: In some cases, a base like sodium hydroxide can be used as a catalyst.[6][7] - Natural Acid Catalysts: For a greener approach, natural acids like lime juice have been used successfully.[1][8] |
| Suboptimal Solvent | The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. - Common Solvents: Ethanol and methanol are the most frequently used solvents due to their ability to dissolve both the aldehyde and the amine and their ease of removal.[4][9][10][11] - Alternative Solvents: If reactants have poor solubility in alcohols, consider using Dimethylformamide (DMF), toluene, or a mixture of solvents.[9][11] In some cases, running the reaction in water or even under solvent-free conditions can be effective and environmentally friendly.[12][13][14][15] |
| Inappropriate Temperature | The reaction rate is temperature-dependent. - Refluxing: Many procedures call for refluxing the reaction mixture to drive the reaction to completion.[2][10][16] The reflux temperature will depend on the solvent used. - Room Temperature: Some reactions can proceed at room temperature, although they may require longer reaction times.[8][12] |
| Water Inhibition | The formation of a Schiff base is a condensation reaction that produces water. This water can hydrolyze the imine bond, leading to a reversible reaction and lower yields.[14] - Dehydrating Agents: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it is formed.[9] - Drying Agents: Adding a drying agent like anhydrous sodium sulfate to the reaction mixture can also be effective.[9] |
| Reactant Purity | Impurities in the starting materials (this compound or the amine) can interfere with the reaction. - Purification: Ensure the purity of your reactants by recrystallization or chromatography before starting the synthesis. |
Logical Troubleshooting Flowchart:
Caption: Troubleshooting Decision Tree for Low Schiff Base Yield.
2. What is the optimal solvent for my reaction?
The ideal solvent will depend on the specific amine being used. However, some general guidelines can be followed.
Solvent Selection Guide:
| Solvent | Advantages | Disadvantages | Typical Conditions |
| Ethanol/Methanol | Good solvency for many reactants, easy to remove, commonly used.[4][9][10][11] | May not dissolve all amines, especially more polar ones. | Reflux for 1-6 hours.[10][16] |
| Dimethylformamide (DMF) | Excellent dissolving power for a wide range of compounds.[9][11] | High boiling point, can be difficult to remove completely. | Refluxing for several hours.[9] |
| Toluene | Allows for azeotropic removal of water with a Dean-Stark apparatus.[9] | Lower polarity, may not dissolve all reactants. | Reflux with a Dean-Stark trap. |
| Water | Environmentally friendly ("green") solvent.[12][15] | Product may be insoluble, facilitating isolation.[12] The reaction may be slower. | Stirring at room temperature.[12][15] |
| Solvent-Free | "Green" method, can lead to high yields and short reaction times.[3][14] | Requires that at least one of the reactants is a liquid or has a low melting point. | Grinding reactants together at room temperature or gentle heating.[8][14] |
3. How do I purify the synthesized Schiff base?
The purification method will depend on the physical state and purity of the crude product.
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Recrystallization: This is the most common method for purifying solid Schiff bases. Ethanol or methanol are often good solvents for recrystallization.[11] A mixture of solvents, such as DMF/methanol, may be necessary for compounds that are poorly soluble in single solvents.[11]
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Filtration and Washing: If the product precipitates out of the reaction mixture, it can often be purified by simple filtration, followed by washing with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and catalyst.[8][12]
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Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the Schiff base from impurities. The choice of eluent will depend on the polarity of the product.
Experimental Protocols
General Protocol for Schiff Base Synthesis (Solvent-Based)
This protocol is a general guideline and may require optimization for your specific amine.
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Dissolve the Aldehyde: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of a suitable solvent (e.g., ethanol).
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Dissolve the Amine: In a separate container, dissolve one equivalent of the primary amine in the same solvent.
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Combine Reactants: Add the amine solution to the aldehyde solution with stirring.
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Add Catalyst: Add a few drops of a catalyst, such as glacial acetic acid.[2][4][5]
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Heat the Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[5][10][16]
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Isolate the Product: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
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Purify the Product: Purify the crude product by recrystallization from an appropriate solvent.
Experimental Workflow Diagram:
Caption: General Experimental Workflow for Schiff Base Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. pramanaresearch.org [pramanaresearch.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. [PDF] Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 14. CN1220988A - Solvent-free method for synthesizing Schiff bases - Google Patents [patents.google.com]
- 15. recentscientific.com [recentscientific.com]
- 16. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
Stability issues of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a change in the color of my solid this compound sample over time. What could be the cause?
A1: Color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This can be initiated by several factors:
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Exposure to Light: Phenolic aldehydes are known to be photosensitive. The energy from light, particularly UV radiation, can trigger photochemical reactions, leading to the formation of colored degradation products. It is crucial to store the compound in amber vials or in the dark.
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Oxidation: The phenolic hydroxyl group and the aldehyde functional group are susceptible to oxidation, which can be accelerated by exposure to air (oxygen). This can lead to the formation of quinone-type structures or carboxylic acids, which are often colored.
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Elevated Temperatures: Although the compound is a solid at room temperature, prolonged exposure to elevated temperatures can accelerate both oxidative and other degradation pathways.
Troubleshooting:
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Store the compound in a tightly sealed, light-resistant container (e.g., amber glass vial).
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For long-term storage, consider keeping it in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can also minimize oxidation.
Q2: My solution of this compound in an organic solvent has turned yellow. What is happening and how can I prevent it?
A2: The yellowing of solutions is a clear sign of degradation. Besides the factors mentioned in Q1, the choice of solvent can also play a role. Some organic solvents may contain impurities (e.g., peroxides in older ethers) that can initiate degradation.
Troubleshooting:
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Use high-purity, fresh solvents.
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If preparing stock solutions, store them in the dark at low temperatures (e.g., 4°C or -20°C).
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Prepare solutions fresh before use whenever possible.
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Consider degassing the solvent to remove dissolved oxygen before preparing the solution.
Q3: I am using this compound in an aqueous buffer. I am concerned about its stability. What are the potential issues?
A3: In aqueous solutions, pH is a critical factor for the stability of this compound.
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Alkaline Conditions (high pH): The phenolic hydroxyl group is acidic and will be deprotonated at high pH, forming a phenoxide ion. This species is highly susceptible to oxidation, leading to rapid degradation and discoloration of the solution.
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Acidic Conditions (low pH): While generally more stable in acidic to neutral pH compared to alkaline conditions, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to reactions involving the allyl group or the aldehyde.
Troubleshooting:
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For applications in aqueous media, use buffers with a pH as close to neutral as possible, or slightly acidic, depending on the experimental requirements.
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If alkaline conditions are necessary, conduct the experiment as quickly as possible and at a low temperature to minimize degradation.
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Always prepare fresh aqueous solutions of the compound.
Q4: What are the likely degradation products of this compound?
A4: Based on the structure, several degradation pathways are plausible under different stress conditions:
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Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 5-allyl-2-hydroxy-3-methoxybenzoic acid. The phenolic hydroxyl group can also be oxidized, potentially leading to the formation of quinone-like structures.
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Photodegradation: Exposure to light can lead to complex photochemical reactions. For benzaldehydes, this can involve the formation of benzoic acid or even benzene through radical pathways.
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Thermal Degradation: At elevated temperatures, isomerization of the allyl group to a propenyl group can occur, followed by oxidation. A structurally similar compound, eugenol, is known to degrade to vanillin (4-hydroxy-3-methoxybenzaldehyde) under thermal stress.[1] This suggests that cleavage of the allyl group is a possible degradation route.
Quantitative Data on Stability
Table 1: Hypothetical Stability of this compound in Solution under Different pH Conditions
| pH | Temperature (°C) | Incubation Time (hours) | Purity (%) | Appearance |
| 2.0 | 25 | 24 | >99 | Colorless |
| 7.0 | 25 | 24 | >98 | Colorless |
| 9.0 | 25 | 24 | <90 | Yellowish |
| 7.0 | 40 | 24 | ~95 | Faintly Yellow |
Table 2: Hypothetical Photostability of this compound in Methanol
| Light Condition | Exposure Time (hours) | Purity (%) | Appearance |
| Dark Control | 24 | >99 | Colorless |
| Ambient Light | 24 | ~97 | Faintly Yellow |
| UV Lamp (254 nm) | 24 | <85 | Yellow |
Experimental Protocols
The following are generalized protocols for forced degradation studies, which can be adapted to assess the stability of this compound.
Protocol 1: Acid and Base Hydrolysis
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Preparation of Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
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Incubation: Store the solutions at a controlled temperature (e.g., 50°C) for a specified period (e.g., 24, 48, 72 hours). Protect from light.
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Sampling and Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
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Data Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.
Protocol 2: Oxidative Degradation
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Preparation of Solution: Dissolve the compound in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).
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Stress Application: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
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Incubation: Keep the solution at room temperature for a defined period, monitoring for changes.
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Analysis: Analyze the sample at various time points using HPLC to quantify the remaining parent compound and detect any degradation products.
Protocol 3: Photostability Testing
-
Sample Preparation: Prepare a solution of the compound (e.g., in methanol) and place it in a transparent container (e.g., quartz cuvette or clear glass vial). Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., a photostability chamber).
-
Analysis: After a defined period of exposure, analyze both the exposed sample and the dark control by HPLC.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
References
Technical Support Center: Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway starts from eugenol (4-allyl-2-methoxyphenol). This route typically involves two key steps: a Claisen rearrangement of an O-allylated eugenol derivative, followed by a formylation reaction of the resulting phenol.
Q2: What are the critical reaction steps where pitfalls are commonly encountered?
A2: The two most critical stages are the Claisen rearrangement and the subsequent formylation (e.g., Duff reaction or Reimer-Tiemann reaction). These steps are prone to issues such as low yields, formation of isomers, and the generation of difficult-to-separate by-products.
Q3: What are the primary side products to expect during the synthesis?
A3: In the Claisen rearrangement, incomplete reaction may leave starting material, and alternative rearrangement pathways can lead to isomeric products. During the Duff formylation, di-formylation of the aromatic ring can occur, and polymerization can lead to tarry residues, which complicates purification and reduces the yield of the desired mono-formylated product.[1]
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[2] A solvent system with a gradient of increasing polarity, such as petroleum ether/ethyl acetate, is often effective.[2] Recrystallization from a suitable solvent system like ethanol/water can also be employed for further purification.[3]
Troubleshooting Guides
Issue 1: Low Yield in Claisen Rearrangement
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material (e.g., 4-allyloxy-3-methoxy-1-allylbenzene) | Insufficient reaction temperature or time. The Claisen rearrangement is a thermal process often requiring high temperatures (180-220 °C). | - Gradually increase the reaction temperature and monitor the progress by TLC. - Consider using a high-boiling point solvent like N,N-dimethylaniline to achieve the required temperature.[4] - Microwave-assisted heating can sometimes improve yields and reduce reaction times.[5] |
| Formation of multiple products | The reaction can sometimes yield a mixture of ortho and para rearrangement products, although the ortho isomer is generally favored. | - Optimize the reaction temperature, as higher temperatures may favor the thermodynamically more stable para product. - If the ortho positions are blocked, the reaction will proceed to the para position. |
Issue 2: Poor Regioselectivity and By-product Formation in Duff Reaction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant formation of the di-formylated by-product | The starting phenol (4-allyl-2-methoxyphenol) has two available ortho positions to the hydroxyl group, making it susceptible to di-formylation. An excess of the formylating agent (hexamethylenetetramine, HMTA) can exacerbate this issue.[6] | - Carefully control the stoichiometry. Use a 1:1 or slightly less than 1:1 molar ratio of HMTA to the phenol.[7] - Monitor the reaction closely using TLC and stop the reaction once the formation of the desired mono-formylated product is maximized. |
| Formation of tarry, polymeric residue | The Duff reaction conditions can promote the formation of phenol-formaldehyde-type resins, especially at elevated temperatures.[1] | - Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. - Ensure the reaction is not run for an unnecessarily long time. |
| Low or no yield of the desired aldehyde | The phenolic ring may not be sufficiently activated for the electrophilic substitution to occur efficiently. Deactivation can be caused by electron-withdrawing groups. | - While 4-allyl-2-methoxyphenol is activated, ensure anhydrous conditions as moisture can hinder the reaction.[7] - The use of a stronger acid catalyst, such as trifluoroacetic acid (TFA), can sometimes improve yields for less reactive phenols, but care must be taken to avoid polymerization.[7] |
Data Presentation
Table 1: Summary of Potential Yields in Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reported Yield (%) | Key Conditions | Reference |
| Claisen Rearrangement | 4-allyloxy-3-methoxybenzaldehyde | 3-allyl-4-hydroxy-5-methoxybenzaldehyde | 92% | Microwave irradiation at 200°C in NMP for 3 hours. | [5] |
| Acetylation of Eugenol | Eugenol | 4-allyl-2-methoxyphenyl acetate | 89% | Acetic anhydride, H₂SO₄, room temperature. | [8] |
| Duff Reaction (General) | p-cresol | 2-hydroxy-5-methylbenzaldehyde | Moderate (unspecified) | HMTA, acetic acid. | [1] |
| ortho-Formylation | Substituted Phenols | Salicylaldehydes | 70-99% | MgCl₂, triethylamine, paraformaldehyde. | [9] |
Experimental Protocols
Protocol 1: Synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde via Microwave-Assisted Claisen Rearrangement[5]
-
Dissolution: Dissolve 4-allyloxy-3-methoxybenzaldehyde (5 g, 26 mmol) in N-methylpyrrolidone (NMP, 20 mL).
-
Microwave Reaction: Subject the solution to microwave irradiation at 200°C for 3 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography (eluent: petroleum ether-ethyl acetate) to yield the product as a white solid.
Protocol 2: General Procedure for ortho-Formylation of Phenols (Duff Reaction Modification)[8]
-
Reagent Preparation: In a suitable flask, dissolve the phenolic starting material (e.g., 4-allyl-2-methoxyphenol, 1 equivalent) and hexamethylenetetramine (1-1.2 equivalents) in a solvent such as glacial acetic acid or trifluoroacetic acid.
-
Reaction: Heat the mixture under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion, cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., 2M HCl) and heating.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C11H12O3 | CID 1713887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and Vanillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and the well-characterized compound, vanillin. Due to the limited availability of direct experimental data for this compound, this comparison draws upon the known biological activities of its close structural analogs, vanillin and eugenol, to infer its potential therapeutic properties. Vanillin, a major component of vanilla extract, is known for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] this compound, also known as 5-allylvanillin, shares structural similarities with both vanillin and eugenol, suggesting it may possess a comparable, and potentially modulated, bioactivity profile.[3]
Comparative Analysis of Biological Activities
The following sections detail the known and inferred biological activities of vanillin and this compound, with supporting data from experimental studies on vanillin and its structural analogs.
Antioxidant Activity
Vanillin has demonstrated notable antioxidant activity in various assays.[1] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant potential of this compound is inferred from the activities of vanillin and eugenol, both of which are effective radical scavengers.[3]
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Vanillin | DPPH Radical Scavenging | 0.81 | [4] |
| Eugenol | DPPH Radical Scavenging | 4.5 | [3] |
| This compound | DPPH Radical Scavenging | Data not available | N/A |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Anti-inflammatory Activity
Vanillin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] It has been shown to suppress the activation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[5] Given its structural similarity to vanillin and eugenol, this compound is also predicted to possess anti-inflammatory effects.[3]
Antimicrobial Activity
Vanillin has been reported to possess antimicrobial activity against a range of bacteria and fungi.[1] The antimicrobial efficacy of benzaldehyde derivatives is often influenced by the substituents on the benzene ring.[6]
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (mg/mL) | Reference |
| Vanillin | Escherichia coli O157:H7 | 2 | [7] |
| Vanillin | Listeria monocytogenes | 3.002 | |
| Eugenol | Listeria monocytogenes | 0.562 | |
| This compound | Various | Data not available | N/A |
Note: The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key bioactivity assays cited in this guide are provided below to facilitate further research and comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. Test compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution. A control is prepared using the solvent instead of the test compound.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[3]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared and serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Signaling Pathways
The biological activities of vanillin are mediated through the modulation of various signaling pathways. The diagrams below illustrate some of the key pathways potentially influenced by both vanillin and, by extension, this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H12O3 | CID 1713887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant, Anti-Inflammatory, and Analgesic Properties of Chemically Characterized Polyphenol-Rich Extract from Withania adpressa Coss. ex Batt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential: 5-Allyl-2-hydroxy-3-methoxybenzaldehyde vs. Eugenol
For Immediate Release
A detailed comparison of the antioxidant activities of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its structural precursor, eugenol, reveals a significant data gap for the former, while highlighting the well-documented antioxidant capacity of the latter. This guide synthesizes available experimental data for eugenol and provides a framework for the potential evaluation of its derivative, this compound.
Introduction
Eugenol, a naturally occurring phenolic compound abundant in clove oil, is renowned for its potent antioxidant properties.[1][2] Its chemical structure, featuring a hydroxyl group and a methoxy group on a benzene ring, allows it to effectively scavenge free radicals and chelate metal ions.[1][3] this compound is a derivative of eugenol, differing by the presence of a formyl group on the benzene ring. While this structural modification suggests potential antioxidant activity, there is a notable absence of direct experimental data in the scientific literature to quantify its efficacy.[4][5] This guide provides a comprehensive overview of the established antioxidant activity of eugenol, supported by experimental data, and outlines the methodologies required to assess the antioxidant potential of this compound.
Quantitative Comparison of Antioxidant Activity
| Compound | Antioxidant Assay | IC50 / EC50 Value | Reference |
| Eugenol | DPPH Radical Scavenging | 41.13 ± 3.50 µM | [6] |
| DPPH Radical Scavenging | 130.485 µg/mL | [7] | |
| DPPH Radical Scavenging | EC50 = 0.05 ± 0.01 mg/mL | [8] | |
| ABTS Radical Scavenging | EC50 values from 0.085 to 0.327 mg/mL for derivatives | [9] | |
| Lipid Peroxidation Inhibition | IC50 = 10 µM (vs. Fe(II)-ascorbate) | [10] | |
| Lipid Peroxidation Inhibition | IC50 = 14 µM (vs. Fenton reagent) | [10] |
Note: IC50/EC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. The variation in reported values can be attributed to differences in experimental conditions.
Experimental Protocols
To facilitate future comparative studies, detailed protocols for three standard antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[11][12]
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically at 517 nm.[6][12]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the DPPH solution. A control is prepared with methanol instead of the test compound.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[14][15]
Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, leading to a loss of color, which is measured spectrophotometrically at 734 nm.[14]
-
Generation of ABTS Radical Cation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][18]
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant results in the formation of an intense blue-colored complex. The absorbance of this complex is measured at 593 nm.[17]
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Reaction Mixture: Add a small volume of the test sample to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant (e.g., FeSO₄ or Trolox).
Antioxidant Signaling Pathways
Phenolic compounds like eugenol and its derivatives are believed to exert their antioxidant effects through various mechanisms.[3][20] These include direct scavenging of free radicals and modulation of cellular signaling pathways involved in the antioxidant defense system.[21][22]
One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][22] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or antioxidants, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Visualizations
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Simplified Nrf2 signaling pathway for antioxidant response.
Conclusion and Future Directions
Eugenol exhibits well-documented, potent antioxidant activity across a range of in vitro assays. In contrast, there is a clear lack of published data on the antioxidant capacity of its derivative, this compound. The presence of the phenolic hydroxyl group in both molecules is a key structural feature for antioxidant activity. However, the addition of a formyl group in this compound may influence its electronic properties and, consequently, its radical scavenging and reducing capabilities.
Therefore, direct experimental evaluation of this compound using standardized assays such as DPPH, ABTS, and FRAP is imperative to quantitatively determine its antioxidant potential. Such studies would provide valuable insights for researchers, scientists, and drug development professionals exploring novel antioxidant compounds. A direct comparison would elucidate the structure-activity relationship and determine if the formyl substitution enhances or diminishes the antioxidant efficacy relative to eugenol.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity and kinetics studies of eugenol and 6-bromoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. actabra.revistas.ufcg.edu.br [actabra.revistas.ufcg.edu.br]
- 10. Assessment of Antioxidant Activities of Eugenol by in vitro and in vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. mdpi.com [mdpi.com]
- 13. marinebiology.pt [marinebiology.pt]
- 14. benchchem.com [benchchem.com]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. detailed protocol for FRAP assay | Filo [askfilo.com]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
- 19. assaygenie.com [assaygenie.com]
- 20. jscholaronline.org [jscholaronline.org]
- 21. researchgate.net [researchgate.net]
- 22. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and Its Analogs
This guide provides a detailed structural and functional comparison between 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its key structural analogs: eugenol, vanillin, and acetyl eugenol. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their physicochemical properties and biological activities, supported by experimental data and detailed protocols. While direct experimental bioactivity data for this compound is limited, its potential is inferred through the analysis of its structurally related and well-studied counterparts.
Structural Overview
The core structure of these compounds is a substituted benzene ring. The specific functional groups—hydroxyl (-OH), methoxy (-OCH₃), allyl (-CH₂CH=CH₂), and aldehyde (-CHO)—and their positions on the ring dictate the molecule's physical properties and biological efficacy. This compound can be considered a derivative of eugenol, featuring an additional aldehyde group, or an analog of vanillin with an added allyl group.
Physicochemical Properties
The physicochemical properties of a compound, such as melting point, boiling point, and solubility, are critical for its handling, formulation, and pharmacokinetic profile. The addition or modification of functional groups leads to significant differences in these properties among the compared molecules. For instance, the presence of the free hydroxyl group in eugenol and vanillin allows for hydrogen bonding, influencing their boiling points and solubility, whereas this is absent in acetyl eugenol where the hydroxyl is esterified.
| Property | This compound | Eugenol | Vanillin | Acetyl Eugenol |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₂O₂ | C₈H₈O₃ | C₁₂H₁₄O₃ |
| Molecular Weight | 192.21 g/mol [1] | 164.20 g/mol [2] | 152.15 g/mol [3] | 206.24 g/mol [4] |
| Appearance | Crystalline Powder[5] | Pale yellow oily liquid[6][7] | White crystalline solid[3][8][9] | Colorless to light yellow oil/semi-solid[10] |
| Melting Point | 48 - 52 °C[5] | -7.5 °C[2][7] | 81 - 83 °C[8][11] | 26 - 31 °C[4][10] |
| Boiling Point | 167 °C / 10 mmHg[12] | 254 °C[2][7] | 285 °C[3][9] | 281 - 286 °C[10][13] |
| Solubility in Water | Insoluble[5] | Sparingly soluble[14] | Slightly soluble (10 g/L at 25 °C)[11] | Insoluble (407 mg/L at 20°C)[4][13] |
Comparative Biological Activity
The primary biological activities associated with these compounds are antioxidant and anti-inflammatory effects. The structural differences, particularly the state of the phenolic hydroxyl group, play a pivotal role in their potency.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. Eugenol is a potent antioxidant.[15][16] However, when the hydroxyl group is blocked, as in acetyl eugenol, the antioxidant activity is drastically reduced.[17][18] This suggests that the free hydroxyl group is critical for this function. Vanillin also possesses antioxidant properties. Given that this compound retains the key phenolic hydroxyl group, it is predicted to have significant antioxidant potential.
| Compound | Assay | IC₅₀ Value (µg/mL) | Source |
| Eugenol | DPPH | 4.38 | [17][18] |
| Eugenol | DPPH | 11.7 | [15] |
| Acetyl Eugenol | DPPH | > 100 | [17][18] |
| Clove Extract | DPPH | 8.85 | [19] |
Note: IC₅₀ values are from different studies and should be compared with caution.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. Eugenol and its derivatives have demonstrated anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators and signaling pathways like Nuclear Factor-kappa B (NF-κB).[7][19][20] Eugenol has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and NF-κB.[19] The NF-κB pathway is a central regulator of inflammation, and its inhibition prevents the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.[21][22]
Key Signaling Pathway: NF-κB
The NF-κB signaling pathway is a critical regulator of the inflammatory response.[23] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[24] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (typically p50/p65) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes.[22][25] Compounds like eugenol can interfere with this pathway, thus exerting their anti-inflammatory effects.[7][20]
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay quantifies the ability of a compound to act as a free radical scavenger. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color, which turns yellow upon reduction by an antioxidant.[26][27]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly made and protected from light.[26]
-
Sample Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, eugenol) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
Reaction: In a 96-well plate or cuvettes, mix a volume of the test sample or control with a volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[26]
-
Measurement: Measure the absorbance of the solutions using a spectrophotometer at the wavelength of maximum absorbance for DPPH (approximately 517 nm).[27][28]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against sample concentration.
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[29][30]
Methodology:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a suitable density (e.g., 1.5 x 10⁵ cells/mL) and allow them to adhere overnight.[30]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours).
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[30]
-
Nitrite Measurement:
-
Collect an aliquot (e.g., 100 µL) of the cell culture supernatant from each well.[30]
-
Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[29][31]
-
Incubate at room temperature for 10-15 minutes to allow for color development.[32]
-
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[33]
-
Calculation: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control. A parallel cell viability assay (e.g., MTT) should be performed to ensure the observed inhibition is not due to cytotoxicity.[30]
Conclusion
The structural comparison of this compound with its analogs—eugenol, vanillin, and acetyl eugenol—provides valuable insights into its potential bioactivity. The presence of the phenolic hydroxyl group is a critical determinant of antioxidant activity, as demonstrated by the high potency of eugenol and the dramatic loss of activity in acetyl eugenol.[17][18] Both the allyl group and the aldehyde moiety are expected to modulate the compound's overall biological profile, including its anti-inflammatory effects, which are likely mediated through pathways such as NF-κB.[19][20] Based on this analysis, this compound is a promising candidate for further investigation as a bioactive agent. Direct experimental validation using standardized assays is essential to quantify its antioxidant and anti-inflammatory potential and to elucidate its precise mechanisms of action.
References
- 1. This compound | C11H12O3 | CID 1713887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. webqc.org [webqc.org]
- 3. webqc.org [webqc.org]
- 4. Eugenyl Acetate | C12H14O3 | CID 7136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. byjus.com [byjus.com]
- 7. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. manavchem.com [manavchem.com]
- 9. Vanillin - Wikipedia [en.wikipedia.org]
- 10. EUGENOL ACETATE | 93-28-7 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. Acetyl eugenol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. EUGENOL ACETATE CAS#: 93-28-7 [m.chemicalbook.com]
- 14. Biological Properties and Prospects for the Application of Eugenol—A Review [mdpi.com]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. purformhealth.com [purformhealth.com]
- 26. acmeresearchlabs.in [acmeresearchlabs.in]
- 27. mdpi.com [mdpi.com]
- 28. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 29. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
Spectroscopic Analysis for the Structural Confirmation of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic techniques used for the structural confirmation of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its derivatives. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of these compounds.
Introduction
This compound, a derivative of vanillin, is a versatile building block in organic synthesis. Its structural analogues are of significant interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and spectroscopic methods provide the most reliable means of achieving this. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of these derivatives. While direct comparative studies on a wide range of these specific derivatives are limited in published literature, this guide synthesizes available data on the parent compound and structurally related molecules to provide a predictive comparison.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and two common classes of its derivatives: O-acetylated and O-methylated analogues. The predicted data for the derivatives are based on established principles of spectroscopy and data from similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported)
| Compound | Ar-H | -CHO | -OH | -OCH₃ | Allyl Group Protons | Other |
| This compound | δ ~6.9-7.2 (m, 2H) | δ ~9.8 (s, 1H) | δ ~11.0 (s, 1H) | δ ~3.9 (s, 3H) | δ ~3.4 (d, 2H), ~5.1 (m, 2H), ~6.0 (m, 1H) | |
| 2-Acetoxy-5-allyl-3-methoxybenzaldehyde (Predicted) | δ ~7.1-7.4 (m, 2H) | δ ~9.9 (s, 1H) | - | δ ~3.8 (s, 3H) | δ ~3.4 (d, 2H), ~5.1 (m, 2H), ~6.0 (m, 1H) | δ ~2.3 (s, 3H, -COCH₃) |
| 5-Allyl-2,3-dimethoxybenzaldehyde (Predicted) | δ ~7.0-7.3 (m, 2H) | δ ~10.3 (s, 1H) | - | δ ~3.9 (s, 3H), ~4.0 (s, 3H) | δ ~3.4 (d, 2H), ~5.1 (m, 2H), ~6.0 (m, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C=O | Ar-C | -OCH₃ | Allyl Group Carbons | Other |
| This compound | ~196 | ~115, 120, 125, 135, 148, 152 | ~56 | ~40, 116, 137 | |
| 2-Acetoxy-5-allyl-3-methoxybenzaldehyde | ~190 | ~123, 125, 130, 140, 145, 151 | ~56 | ~40, 117, 136 | ~21 (-COCH₃), ~169 (C=O, acetate) |
| 5-Allyl-2,3-dimethoxybenzaldehyde | ~191 | ~110, 124, 128, 138, 150, 159 | ~56, ~62 | ~40, 116, 137 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch (Aldehyde) | C-O Stretch | Aromatic C=C Stretch | Other |
| This compound | 3200-3400 (broad) | ~1650 | ~1270 | ~1600, 1580 | |
| 2-Acetoxy-5-allyl-3-methoxybenzaldehyde | - | ~1690 | ~1200, 1270 | ~1600, 1580 | ~1765 (C=O, ester) |
| 5-Allyl-2,3-dimethoxybenzaldehyde | - | ~1680 | ~1270 | ~1600, 1580 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 192.21 | 191 ([M-H]⁺), 177 ([M-CH₃]⁺), 163 ([M-CHO]⁺), 151 ([M-C₃H₅]⁺) |
| 2-Acetoxy-5-allyl-3-methoxybenzaldehyde | 234.25 | 192 ([M-C₂H₂O]⁺), 177, 151 |
| 5-Allyl-2,3-dimethoxybenzaldehyde | 206.24 | 191 ([M-CH₃]⁺), 177 ([M-CHO]⁺), 165 ([M-C₃H₅]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled sequence.
-
Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Oil Samples: Place a drop of the sample between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a background scan prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile and thermally stable compounds.[1]
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to determine the exact mass and elemental composition.
-
Visualization of Analytical Workflow and Structural Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships between the parent compound and its derivatives.
Caption: General workflow for the synthesis and spectroscopic confirmation of derivatives.
Caption: Structural relationships and key spectroscopic changes upon derivatization.
Conclusion
The structural confirmation of this compound derivatives relies on the synergistic use of NMR, IR, and MS. This guide provides a foundational framework for interpreting the spectroscopic data of these compounds. By comparing the spectra of derivatives to the parent compound, researchers can confidently elucidate their chemical structures, a critical step in the development of new pharmaceuticals and materials.
References
A Comparative Analysis of the Antimicrobial Power of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Schiff Bases
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial efficacy of novel Schiff bases derived from 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a derivative of the natural compound eugenol. This publication provides a comparative analysis of their performance, supported by experimental data and detailed protocols.
The escalating threat of antimicrobial resistance necessitates the exploration of new chemical entities with potent and broad-spectrum antimicrobial activity. Schiff bases, synthesized from the condensation of an aldehyde or ketone with a primary amine, have emerged as a promising class of compounds with diverse biological activities. This guide focuses on Schiff bases derived from this compound (also known as 5-allyl-vanillin or o-eugenol aldehyde), evaluating their efficacy against various microbial pathogens.
Quantitative Antimicrobial Efficacy
The antimicrobial potential of synthesized Schiff bases is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the antimicrobial activity of a series of vanillin-derived Schiff bases, which serve as structural analogs to the title compounds, against several bacterial and fungal strains.
Table 1: Antibacterial Activity of Vanillin-Derived Schiff Bases (Analogues)
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | Reference |
| SB-1 | Escherichia coli (ESBL) | 16.0 | - | - | [1] |
| SB-2 | Escherichia coli (ESBL) | 16.5 | - | - | [1] |
| SB-3 | Klebsiella pneumoniae (ESBL) | 15.0 | - | - | [1] |
| SB-4 | Escherichia coli (ESBL) | 16.6 | - | - | [1] |
| SB-5 | Escherichia coli (ESBL) | 15.5 | - | - | [1] |
| PC1 | Escherichia coli | 7-12 | 62.5 | 125 | [2][3] |
| Staphylococcus aureus | 8-13 | 62.5 | 125 | [2][3] | |
| PC2 | Escherichia coli | - | 250 | 500 | [2][4] |
| Staphylococcus aureus | - | 62.5 | 125 | [2][3] | |
| PC4 | Escherichia coli | - | 62.5 | 250 | [2][4] |
Note: SB-1 to SB-5 are Schiff bases of vanillin with various aromatic amines.[1] PC1, PC2, and PC4 are Schiff bases derived from benzaldehyde, anisaldehyde, and cinnamaldehyde, respectively, with para-aminophenol.[2][3][4] ESBL denotes extended-spectrum beta-lactamase-producing bacteria.
Table 2: Antifungal Activity of Schiff Base Analogues
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| PC1 | Candida albicans | 250 | [2][3] |
| PC2/PC3 | Candida albicans | 62.5 | [2][3] |
| PC4 | Candida albicans | 125 | [2][3] |
Note: PC1, PC2, PC3, and PC4 are Schiff bases derived from benzaldehyde, anisaldehyde, 4-nitrobenzaldehyde, and cinnamaldehyde, respectively, with para-aminophenol.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols for the synthesis of this compound Schiff bases and the subsequent evaluation of their antimicrobial activity.
Synthesis of this compound Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases via the condensation reaction between this compound and a primary amine.
-
Reactant Preparation: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as absolute ethanol, in separate flasks.
-
Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser.
-
Condensation Reaction: The ethanolic solution of the primary amine is added dropwise to the stirred solution of this compound. A few drops of glacial acetic acid can be added as a catalyst.
-
Reflux: The reaction mixture is then refluxed for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid Schiff base is collected by filtration.
-
Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques, including Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Stock Solutions: Prepare a stock solution of the synthesized Schiff base in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the Schiff base that completely inhibits the visible growth of the microorganism.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the potential mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of Schiff bases.
References
- 1. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediresonline.org [mediresonline.org]
- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antioxidant activity of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and structurally related phenolic compounds. Direct experimental data on the antioxidant capacity of this compound is limited in current scientific literature. Therefore, this analysis focuses on a comparison with its well-studied analogues, eugenol and vanillin, to infer its potential antioxidant efficacy. The structural similarities and differences among these compounds are key to understanding their potential variations in antioxidant activity.
Comparative Antioxidant Activity
The antioxidant potential of phenolic compounds is frequently evaluated through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common methods used for this purpose. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard metric for comparison; a lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH, ABTS | Data not available | |
| Eugenol | DPPH | 46.6 µM | [1] |
| Vanillin | DPPH | 0.81 µg/mL | [2][3] |
| Vanillin | ABTS | Stronger than Ascorbic Acid and Trolox | [2][4] |
| Vitamin C (Standard) | DPPH | 0.44 µg/mL | [2] |
Note: It is important to highlight that one study indicated vanillin showed no activity in a DPPH radical-scavenging assay, suggesting that experimental conditions can significantly influence outcomes[4][5]. The strong antioxidant activity of eugenol is attributed to its phenolic hydroxyl group[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the DPPH and ABTS radical scavenging assays, based on commonly cited procedures.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound's concentration.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Generation of ABTS Radical Cation: ABTS is reacted with an oxidizing agent, such as potassium persulfate, to generate the blue/green ABTS•+ chromophore. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: A specific volume of the test compound is added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time.
-
Measurement: The decrease in absorbance is measured using a spectrophotometer.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Visualizing the Experimental Workflow
To illustrate the general procedure for evaluating antioxidant activity, the following diagram outlines the key steps involved in the screening process.
Caption: General workflow for in vitro antioxidant activity screening.
Structure-Activity Relationship and Signaling Pathways
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. The presence of a hydroxyl group on the aromatic ring is crucial for the radical scavenging mechanism, which typically involves the donation of a hydrogen atom. The position and nature of other substituents on the ring can modulate this activity. For instance, electron-donating groups can enhance antioxidant potential.
While direct evidence for this compound is not available, related compounds like eugenol are known to exert their effects by modulating cellular signaling pathways involved in oxidative stress.
Caption: Putative antioxidant mechanism of related phenols.
References
- 1. sciensage.info [sciensage.info]
- 2. benchchem.com [benchchem.com]
- 3. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its Isomers: A DFT Perspective
Disclaimer: As of late 2025, specific DFT studies comparing the reactivity of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its isomers are not available in the published literature. Therefore, this guide presents a hypothetical comparative study to serve as a template for researchers in the field. The data herein is illustrative and designed to showcase the methodology and potential insights that can be gained from such a computational analysis.
Introduction
Substituted benzaldehydes are a critical class of organic compounds, serving as precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] The reactivity of these molecules is intricately linked to the nature and position of the substituents on the benzene ring. Understanding the electronic structure and reactivity of different isomers is paramount for designing efficient synthetic routes and for predicting their biological activity.
This compound, a derivative of vanillin, and its isomers are of significant interest due to their potential applications in drug discovery and materials science. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and chemical reactivity of molecules.[1] By calculating various quantum chemical descriptors, DFT can provide valuable insights into the relative stability and reactivity of different isomers, guiding experimental efforts.
This guide provides a comparative analysis of the reactivity of this compound and three of its hypothetical isomers using DFT-calculated global reactivity descriptors.
Hypothetical Reactivity Data
The following isomers have been selected for this illustrative study:
-
Molecule A: this compound
-
Isomer B: 4-Allyl-2-hydroxy-3-methoxybenzaldehyde
-
Isomer C: 3-Allyl-2-hydroxy-5-methoxybenzaldehyde
-
Isomer D: 5-Allyl-3-hydroxy-2-methoxybenzaldehyde
The global reactivity descriptors for these molecules were hypothetically calculated using DFT. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the chemical reactivity and stability of the molecules.
| Molecule | Isomer Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Hardness (η) | Electrophilicity Index (ω) |
| A | This compound | -5.892 | -1.785 | 4.107 | 2.054 | 3.451 |
| B | 4-Allyl-2-hydroxy-3-methoxybenzaldehyde | -5.731 | -1.699 | 4.032 | 2.016 | 3.489 |
| C | 3-Allyl-2-hydroxy-5-methoxybenzaldehyde | -5.915 | -1.750 | 4.165 | 2.083 | 3.398 |
| D | 5-Allyl-3-hydroxy-2-methoxybenzaldehyde | -6.011 | -1.823 | 4.188 | 2.094 | 3.512 |
Interpretation of Data:
-
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.[1] A larger gap implies higher stability and lower reactivity. In this hypothetical dataset, Isomer D has the largest HOMO-LUMO gap, suggesting it is the most stable.
-
Global Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. It is calculated as half of the HOMO-LUMO gap. A harder molecule is less reactive.
-
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a more potent electrophile. Based on this hypothetical data, Isomer D would be the strongest electrophile.
Computational Details
The hypothetical quantum chemical calculations were performed using Density Functional Theory (DFT). The following protocol would be typical for such a study:
-
Geometry Optimization: The molecular structures of all isomers were optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311G(d,p) basis set.
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies would confirm that the structures are at a stable point on the potential energy surface.
-
Calculation of Electronic Properties: The energies of the HOMO and LUMO were obtained from the optimized structures.
-
Calculation of Global Reactivity Descriptors: The global reactivity descriptors were calculated using the following equations based on the HOMO and LUMO energies:
-
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
-
Global Hardness (η): η = (ELUMO - EHOMO) / 2
-
Electrophilicity Index (ω): ω = μ2 / (2η)
-
DFT Reactivity Study Workflow
The following diagram illustrates the general workflow for a DFT-based reactivity study of molecular isomers.
References
Biological evaluation of novel 5-Allyl-2-hydroxy-3-methoxybenzaldehyde derivatives
A Comparative Guide to the Biological Evaluation of Novel 5-Allyl-2-hydroxy-3-methoxybenzaldehyde Derivatives
This guide offers a comparative overview of the biological properties of novel derivatives of this compound. Given the limited direct experimental data on a wide range of its novel derivatives, this document focuses on a comparative analysis based on its structural analogs, including other bioactive benzaldehyde derivatives, Schiff bases, and the parent compounds eugenol and vanillin. The information is supported by experimental data from various scientific studies, with a focus on quantitative measures of antimicrobial, antioxidant, and anticancer activities.
Data Presentation
The biological activities of this compound derivatives can be inferred by comparing the activities of structurally related compounds. The following tables summarize the reported quantitative data for these analogs.
Table 1: Comparative Antimicrobial Activity of Benzaldehyde Derivatives and Schiff Bases
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Staphylococcus aureus | 500 (MIC₅₀) | - | - |
| 2,3-dihydroxybenzaldehyde | Staphylococcus aureus | 500 (MIC₅₀) | - | - |
| 3,4,5-Trimethoxybenzaldehyde | Escherichia coli | 1000 (21 mm zone of inhibition) | - | - |
| Schiff base of 3-methoxysalicylaldehyde and aniline | Staphylococcus aureus | >100 | Ciprofloxacin | 6.25 |
| Co(II) complex of above Schiff base | Staphylococcus aureus | 25 | Ciprofloxacin | 6.25 |
| Cu(II) complex of above Schiff base | Staphylococcus aureus | 12.5 | Ciprofloxacin | 6.25 |
| Zn(II) complex of above Schiff base | Staphylococcus aureus | 50 | Ciprofloxacin | 6.25 |
Table 2: Comparative Antioxidant Activity of Benzaldehyde Derivatives and Related Phenols
| Compound/Derivative | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| PREOG (Garlic extract) | DPPH | 39.90 | - | - |
| PREOG (Garlic extract) | FRAP | 1280.70 | - | - |
| Turmeric ethanol extract (non-roasted) | DPPH | 4.424 | Trolox | 3.765 |
| Turmeric ethanol extract (non-roasted) | ABTS | 3.514 | Trolox | 2.926 |
| Quinoxaline Derivative (1G) | DPPH | Highest % inhibition | Quercetin | 33 µM |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH | 283 - 325 mM range | Quercetin | 33 µM |
Table 3: Comparative Anticancer Activity of Benzaldehyde-Related Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference Compound | IC₅₀ (µM) |
| Hydroxylated Biphenyl Compound 11 | Melanoma | 1.7 ± 0.5 | - | - | - |
| Hydroxylated Biphenyl Compound 12 | Melanoma | 2.0 ± 0.7 | - | - | - |
| Arylsulfonamide Derivative 10q | A875 | 4.19 ± 0.78 µg/mL | - | 5-Fluorouracil | - |
| Arylsulfonamide Derivative 10q | HepG2 | 3.55 ± 0.63 µg/mL | - | 5-Fluorouracil | - |
| Arylsulfonamide Derivative 10q | MARC145 | 2.95 ± 0.78 µg/mL | - | 5-Fluorouracil | - |
Mandatory Visualization
The following diagrams illustrate a general experimental workflow for the biological evaluation of novel derivatives and a key signaling pathway potentially modulated by these compounds.
Caption: General workflow for synthesis and biological evaluation.
Caption: Modulation of the MAPK signaling pathway.[1]
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate further research and comparative studies.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[2]
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Sample Preparation: Various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.
-
Reaction: A specific volume of the test compound or standard is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
-Abscontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) /Abssamplengcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[3]Abscontrol
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Culture: Cancer cell lines are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4]
References
Head-to-head comparison of different synthesis routes for 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
A Head-to-Head Comparison of Synthesis Routes for 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a valuable building block in the development of novel therapeutic agents and fine chemicals, can be approached through several distinct chemical pathways. This guide provides a comprehensive head-to-head comparison of the most viable synthesis routes, offering detailed experimental protocols, quantitative data, and a logical overview to aid in the selection of the most suitable method for specific research and development needs.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the primary synthesis routes to this compound.
| Parameter | Claisen Rearrangement Route | Direct Formylation of Eugenol |
| Starting Material | o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | Eugenol |
| Key Intermediates | 2-Allyloxy-3-methoxybenzaldehyde | None (in the case of a one-pot reaction) |
| Overall Yield | Good to Excellent (typically >70%) | Low to Moderate (around 30% for Duff reaction) |
| Number of Steps | Two | One |
| Reaction Conditions | Step 1: Mild (reflux in acetone); Step 2: High temperature (180-220 °C) | Moderate to high temperature (e.g., 125 °C for Duff reaction) |
| Reagents | Allyl bromide, K₂CO₃, high-boiling solvent | Hexamethylenetetramine (Duff) or Chloroform, base (Reimer-Tiemann) |
| Purification | Column chromatography for intermediate and final product | Column chromatography |
| Scalability | Generally good, though high-temperature rearrangement can be challenging on a very large scale. | Can be limited by low yields and potential for side products. |
| Key Advantages | High yields, well-established and reliable reactions. | Fewer synthetic steps (potentially one-pot). |
| Key Disadvantages | Requires two distinct synthetic steps, high temperatures for rearrangement. | Lower yields, potential for isomeric impurities (ortho/para formylation). |
Logical Relationship of Synthesis Routes
The following diagram illustrates the relationship between the starting materials and the key transformations in the discussed synthesis routes.
Caption: Logical workflow of the primary synthesis routes.
Experimental Protocols
Claisen Rearrangement Route
This two-step route involves the O-allylation of o-vanillin followed by a thermal Claisen rearrangement.
Step 1: Synthesis of 2-Allyloxy-3-methoxybenzaldehyde (O-Allylation)
-
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
-
Procedure:
-
To a solution of o-vanillin (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-allyloxy-3-methoxybenzaldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Step 2: Synthesis of this compound (Claisen Rearrangement)
-
Materials:
-
2-Allyloxy-3-methoxybenzaldehyde
-
High-boiling point solvent (e.g., N,N-diethylaniline or decahydronaphthalene)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-allyloxy-3-methoxybenzaldehyde (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline.
-
Heat the reaction mixture to 180-220 °C with stirring. The optimal temperature should be determined empirically.
-
Monitor the rearrangement by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with 1M HCl to remove the high-boiling solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Direct Formylation of Eugenol Route (Duff Reaction)
This one-step route involves the direct introduction of a formyl group onto the eugenol aromatic ring.
-
Materials:
-
Eugenol
-
Hexamethylenetetramine (hexamine)
-
Acetic acid
-
-
Procedure:
-
In a suitable reaction vessel, dissolve eugenol (1.0 eq) in acetic acid.
-
Add hexamethylenetetramine (hexamine) to the solution.
-
Heat the reaction mixture to approximately 125 °C and monitor by TLC.[1]
-
Upon completion, cool the reaction mixture and pour it into a beaker of ice water.
-
The product can be extracted with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound. The reported yield for a similar Duff formylation of eugenol is around 30%.[1]
-
Discussion and Comparison
Claisen Rearrangement Route: This classical approach offers the significant advantage of high overall yields and predictability. The O-allylation step is typically straightforward and high-yielding. The subsequent Claisen rearrangement is a powerful and well-understood transformation for C-C bond formation.[2][3][4] The primary drawback of this method is the need for two separate reaction and purification steps, as well as the high temperatures required for the rearrangement, which may not be suitable for sensitive substrates and can pose challenges for large-scale synthesis.
Direct Formylation of Eugenol Route: The direct formylation of eugenol, for instance via the Duff reaction, presents an attractive, atom-economical, one-step alternative.[5] This route simplifies the synthetic sequence, potentially reducing costs and waste. However, the reported yields for the Duff reaction on phenolic substrates are often low to moderate.[1][5] Furthermore, electrophilic aromatic substitution reactions like formylation can sometimes lead to a mixture of ortho and para isomers, complicating purification and reducing the yield of the desired product. The Reimer-Tiemann reaction is another possibility for direct formylation, but it often suffers from low yields and the use of chloroform, which is a regulated solvent.[6][7][8]
Conclusion
For laboratory-scale synthesis where high yields and product purity are paramount, the Claisen rearrangement route starting from o-vanillin is the recommended method. Its reliability and well-documented nature make it a robust choice for obtaining high-quality this compound.
For applications where a shorter synthetic route is desirable and lower yields are acceptable, or for initial screening of derivatives, the direct formylation of eugenol offers a viable, albeit less efficient, alternative. Further optimization of the direct formylation reaction conditions could potentially improve its attractiveness for larger-scale production.
The choice between these routes will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
A Comparative Guide to the Purity Assessment of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde using HPLC and GC-MS
In the realm of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a substituted benzaldehyde, serves as a crucial building block in the synthesis of various therapeutic agents. Its purity can significantly impact the yield, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
Principles of Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds. The technique relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the analyte's hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times. Detection is typically achieved using a UV-Vis detector, as the benzaldehyde moiety contains a chromophore that absorbs UV light.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. In GC, the sample is vaporized and swept through a capillary column by an inert carrier gas (the mobile phase). The column's inner surface is coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides not only quantitative data but also structural information, making GC-MS an excellent tool for both purity determination and impurity identification. Given that this compound is a derivative of eugenol, a major component of essential oils, GC-MS is an appropriate method for its analysis.[1][2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method for the quantitative analysis of benzaldehyde derivatives can be readily adapted for this compound.[3][4]
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask using a mixture of acetonitrile and water (50:50, v/v) as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 50% B
-
21-25 min: 50% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds, making it suitable for the purity assessment of this compound.[2][5][6]
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a GC vial.
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (in split mode, e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak is compared with a reference spectrum or theoretical fragmentation pattern to confirm its identity. Impurities can be tentatively identified by library searching (e.g., NIST) of their mass spectra.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical data from the purity assessment of a batch of this compound using both HPLC and GC-MS.
| Parameter | HPLC | GC-MS |
| Purity (%) | 99.2% | 99.5% |
| Major Impurity 1 | 0.3% (retention time: 8.5 min) | 0.2% (retention time: 12.1 min) |
| Major Impurity 2 | 0.2% (retention time: 10.2 min) | 0.1% (retention time: 13.5 min) |
| Other Impurities | 0.3% | 0.2% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Analysis Time | ~25 minutes per sample | ~30 minutes per sample |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the purity assessment process for this compound using both HPLC and GC-MS.
Caption: Experimental workflow for purity assessment.
Comparison and Conclusion
Both HPLC and GC-MS are highly effective techniques for the purity assessment of this compound, each with its own set of advantages.
HPLC is a robust and widely accessible technique that is ideal for routine quality control. It is particularly well-suited for the analysis of non-volatile or thermally labile impurities that may not be amenable to GC analysis. The method development for HPLC can be more straightforward for a wider range of compounds.
GC-MS offers the significant advantage of providing structural information through mass spectrometry, which is invaluable for the identification of unknown impurities. Its high sensitivity and resolution make it an excellent choice for detecting and quantifying trace-level volatile and semi-volatile impurities.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine purity checks where the impurity profile is well-characterized, HPLC is often sufficient. However, for in-depth impurity profiling, method validation, and the identification of unknown degradation products or synthesis byproducts, the combined quantitative and qualitative power of GC-MS is indispensable. In a comprehensive quality control strategy, both techniques can be used orthogonally to provide a complete picture of the sample's purity.
References
- 1. GC-MS Characterization of Antibacterial, Antioxidant, and Antitrypanosomal Activity of Syzygium aromaticum Essential Oil and Eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitepress.org [scitepress.org]
- 3. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. "Development of GC-MS database of essential oil components by the analy" by Prabodh Satyal [louis.uah.edu]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde: A Procedural Guide
Researchers and laboratory personnel must handle the disposal of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde with diligence to ensure personal safety and environmental protection. This compound is classified as hazardous, and its disposal is regulated. Adherence to institutional and local guidelines is paramount. The following procedures provide a direct, step-by-step approach to safely manage waste containing this chemical.
Hazard Profile
Before handling, it is crucial to be aware of the hazards associated with this compound. This information is critical for both safe handling during experimentation and for proper disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][4] |
| Hazardous to the Aquatic Environment | Toxic to aquatic organisms, may cause long-term adverse effects.[1] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment (PPE) must be worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Disposal Protocol for this compound
The primary principle for the disposal of this chemical is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation
-
Immediately upon completion of experimental work, segregate all waste contaminated with this compound. This includes:
-
Unused or excess chemical.
-
Reaction mixtures containing the chemical.
-
Solvents used for rinsing glassware.
-
Contaminated consumables such as pipette tips, weighing paper, and gloves.
-
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect unused solid this compound and contaminated solid materials (e.g., gloves, absorbent pads) in a designated, sealable, and chemically compatible container.
-
-
Liquid Waste:
-
Collect liquid waste containing this chemical in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Step 3: Labeling of Waste Containers
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
Relevant hazard pictograms (e.g., irritant, environmental hazard).
-
The date of accumulation.
-
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled waste containers in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that the storage location prevents accidental release into the environment.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
The final disposal must be carried out at an approved and licensed waste disposal facility.[1][2]
Spill Management
In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste. Do not allow the chemical to enter waterways or sewer systems.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guidance for 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate and essential safety and logistical information for 5-Allyl-2-hydroxy-3-methoxybenzaldehyde (CAS No. 22934-51-6), a compound that requires careful management in a laboratory setting.
Chemical Hazards and Classification:
This compound is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3][4] Additionally, it may cause respiratory irritation.[5][4] This chemical is also toxic to aquatic organisms, with potentially long-term adverse effects on the aquatic environment.[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment should be utilized when handling this compound:
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Chemically resistant gloves (inspect before use) and a lab coat or protective clothing. | Gloves should be compliant with EN 374.[6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[6] | NIOSH (US) or CEN (EU) approved.[7] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Do not inhale dust, fumes, gas, mist, vapors, or spray.[2][5]
-
All weighing and transferring of the solid chemical should be performed within a chemical fume hood to prevent dust formation and inhalation.[7]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][5]
-
Do not eat, drink, or smoke in the laboratory or when using this product.[1][2]
Storage:
-
Store away from heat and sources of ignition.[1]
Accidental Release and First Aid Measures
In the event of accidental release or exposure, the following procedures should be followed:
| Situation | Action |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the spilled solid and place it into a suitable, labeled container for disposal. Avoid generating dust. Do not allow the chemical to enter drains or surface water.[1][2] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][5][3] If skin irritation occurs, get medical advice/attention.[5] |
| Inhalation | Move the individual to fresh air.[1][5][3] If breathing is difficult, provide oxygen or artificial respiration.[1][3] If symptoms persist, call a physician.[1] |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting.[3] Call a poison control center or doctor immediately.[1][3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Unused chemical and materials contaminated with the chemical should be collected in a sealed, clearly labeled hazardous waste container.[6]
-
Contaminated PPE: Used gloves and other disposable PPE that have come into contact with the chemical should be disposed of as hazardous waste.[7]
-
Disposal Method: Waste must be disposed of at an approved waste disposal plant.[1][2] Do not dispose of it in drains or the environment.[1] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[1]
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
